Allyl sorbate
Description
Contextualization within Sorbate (B1223678) Chemistry and Ester Derivatives
Sorbate chemistry is fundamentally rooted in sorbic acid, a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (Sorbus aucuparia). wikipedia.org Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, and its salts, such as potassium sorbate, are widely recognized for their antimicrobial properties. wikipedia.orgontosight.aiontosight.airesearchgate.net
Allyl sorbate is an ester derivative of sorbic acid, formed through the esterification of sorbic acid with allyl alcohol. ontosight.aiacs.org This process, which involves the reaction of a carboxylic acid with an alcohol, is a fundamental transformation in organic chemistry that alters the physical and chemical properties of the parent molecules. ontosight.ai The resulting ester, this compound, possesses a unique bifunctionality, incorporating the conjugated diene system of the sorbate backbone and the reactive allyl group. acs.org This dual reactivity is a key factor driving its exploration in various research domains.
Significance of this compound as a Research Target
The significance of this compound as a research target stems from its distinctive molecular architecture. The presence of both a polymerizable allyl group and a conjugated diene system within the same molecule makes it a versatile building block for the synthesis of novel polymers and materials. acs.orgmdpi.com Researchers are particularly interested in its potential as a monomer, cross-linking agent, and an intermediate in more complex synthetic pathways. acs.orgmdpi.comnumberanalytics.comolinepoxy.com
The chemical and physical properties of this compound are summarized in the interactive data table below.
This compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ nih.govthegoodscentscompany.comeptes.comalfa-chemistry.com |
| Molecular Weight | 152.19 g/mol nih.govthegoodscentscompany.comeptes.comalfa-chemistry.comfao.org |
| Appearance | Colorless to light yellow liquid nih.govfao.orgparchem.com |
| Odor | Fruity, pineapple-like nih.govfao.org |
| Boiling Point | 207-208 °C at 760 mmHg parchem.com |
| Specific Gravity | 0.945–0.947 @ 25°C fao.orgparchem.com |
| Refractive Index | 1.505–1.507 @ 20°C parchem.com |
| CAS Number | 7493-75-6, 30895-79-5 nih.govthegoodscentscompany.comparchem.com |
Overview of Current Research Trajectories Involving this compound
Current research involving this compound is primarily concentrated on its application in polymer chemistry and materials science. Scientists are exploring its use in the following areas:
Synthesis of Novel Polymers: this compound can undergo polymerization through its allyl group, leading to the formation of polymers with unique structures and properties. mdpi.com Studies have investigated the polymerization of alkyl sorbates, including this compound, through methods like group transfer polymerization (GTP). researchgate.netacs.org
Cross-Linking Agent: The dienyl moiety of this compound can participate in cross-linking reactions, such as Diels-Alder reactions, to create networked polymer structures. acs.orggoogle.com This is valuable for producing thermosetting resins and other durable materials.
Intermediate for Sustainable Epoxy Resins: A significant area of research focuses on using this compound as a starting material for the production of bio-based epoxy resins. acs.orgacs.orgx-mol.com This involves a multi-step synthesis that includes a Diels-Alder reaction, esterification, and epoxidation. acs.orgacs.org The resulting epoxy compounds are being investigated as more sustainable alternatives to traditional petroleum-based resins. acs.orgacs.orgx-mol.com
The table below highlights key research findings related to the applications of this compound.
Research Applications of this compound
| Research Area | Key Findings |
|---|---|
| Polymer Synthesis | This compound can be polymerized via its allyl group to create novel polymers. mdpi.com Different polymerization techniques, such as group transfer polymerization, have been successfully employed. researchgate.netacs.org |
| Cross-Linking | The diene structure in this compound allows for cross-linking via Diels-Alder reactions, leading to the formation of cross-linked polyesters. acs.orggoogle.com |
| Sustainable Epoxy Resins | this compound is a key precursor in the synthesis of a bio-based epoxy resin, 1,2-epoxy-6-methyl-triglycidyl-3,4,5-cyclohexanetricarboxylate (EGCHC). acs.orgacs.orgx-mol.com The synthesis involves a Diels-Alder reaction with maleic anhydride (B1165640), followed by esterification and epoxidation. acs.orgacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNZYQJBZIJLCL-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884391 | |
| Record name | Allyl (2E,4E)-2,4-hexadienoate | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow liquid with a fruital pineapple-like odour | |
| Record name | Allyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |
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Solubility |
Soluble in ethanol | |
| Record name | Allyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.945 -0.947 | |
| Record name | Allyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
7493-75-6, 30895-79-5, 71617-07-7 | |
| Record name | 2-Propen-1-yl (2E,4E)-2,4-hexadienoate | |
| Source | CAS Common Chemistry | |
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| Record name | Allyl sorbate | |
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| Record name | 2,4-Hexadienoic acid, 2-propenyl ester | |
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| Record name | Allyl hexadienoate | |
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| Record name | 2,4-Hexadienoic acid, 2-propen-1-yl ester, (2E,4E)- | |
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| Record name | Allyl (2E,4E)-2,4-hexadienoate | |
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| Record name | Allyl hexa-2,4-dienoate | |
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| Record name | Allyl hexadienoate | |
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| Record name | 30895-79-5 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL SORBATE | |
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| Record name | 2-Propenyl 2,4-hexadienoate | |
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Synthesis Methodologies and Process Optimization for Allyl Sorbate
Esterification Reactions for Allyl Sorbate (B1223678) Production
Esterification is a fundamental process for the production of allyl sorbate, typically involving the reaction of an acid with an alcohol.
Reaction of Sorbic Acid with Allyl Alcohol
The direct esterification of sorbic acid with allyl alcohol is a common method for synthesizing this compound. acs.orgsciencemadness.org In this reaction, sorbic acid is dissolved in an excess of allyl alcohol, which acts as both a reactant and a solvent. acs.org The process is a condensation reaction where water is formed as a byproduct. acs.org To drive the reaction towards the product side and improve the yield of this compound, methods like using a Dean-Stark trap with a dehydrating agent such as hexane (B92381) can be employed to remove the water as it is formed. sciencemadness.org However, improper reaction conditions, such as insufficient excess of allyl alcohol, can lead to side reactions like the cyclization of sorbic acid into parasorbic acid, resulting in a tar-like mass. sciencemadness.org
Catalytic Approaches in Esterification (e.g., H₂SO₄ catalysis)
To increase the rate of the esterification reaction between sorbic acid and allyl alcohol, a catalyst is typically used. Sulfuric acid (H₂SO₄) is a commonly employed homogeneous catalyst for this process. acs.orgsciencemadness.org It protonates the carbonyl oxygen of the sorbic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the allyl alcohol. The concentration of the catalyst, such as sulfuric acid, is assumed to remain constant throughout the reaction. acs.org The reaction is generally performed at elevated temperatures, for instance, by refluxing the mixture. sciencemadness.org
Kinetic Modeling of this compound Formation
Kinetic modeling is a crucial tool for understanding and optimizing the synthesis of this compound. figshare.comacs.org It allows for the determination of reaction rates, the influence of temperature and reactant concentrations, and the identification of reaction intermediates. figshare.comresearchgate.net
The synthesis of this compound via the esterification of sorbic acid with allyl alcohol, catalyzed by sulfuric acid, can be described by kinetic models. acs.orgfigshare.com These models are formulated based on the proposed reaction mechanism, which may involve several steps and intermediates. figshare.comacs.org For instance, the reaction is modeled considering the concentrations of sorbic acid, allyl alcohol, and the catalyst. acs.org The reaction rate constants (k) are often combined with the constant catalyst concentration to define an apparent rate constant (k*). acs.org The progress of the reaction can be monitored using techniques like 1H NMR spectroscopy to track the concentration of reactants and products over time at various temperatures. acs.org
Once experimental data on the concentrations of the reacting species are collected at different time points and temperatures, regression analysis is used to fit the proposed kinetic models to this data. figshare.comresearchgate.net This statistical process allows for the estimation of key kinetic parameters, such as pre-exponential factors and activation energies. figshare.comacs.org The goodness of fit is often evaluated using statistical measures like the coefficient of determination (R²). tum.de For example, in a study on a related system, accurate regression of experimental data with the model was achieved, indicated by a total coefficient of determination (R² tot) of 0.9861. tum.de
Through the comparison of different postulated models using statistical methods like maximum likelihood and parsimony, the most accurate representation of the reaction mechanism can be determined. figshare.comacs.orgresearchgate.net For the esterification process leading to a product derived from this compound, it has been shown that the reaction is second order. figshare.comacs.orgresearchgate.net This analysis also revealed that the reaction proceeds through two intermediates before forming the final product. figshare.comacs.orgresearchgate.net This detailed understanding of the reaction order and the role of intermediates is vital for optimizing reaction conditions to maximize the yield and purity of this compound.
Below is a table summarizing the experimental conditions for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) |
| Sorbic Acid | Allyl Alcohol | H₂SO₄ | Allyl Alcohol | Reflux |
Regression with Experimental Data and Parameter Determination
Batchwise Reaction Parameters and Control
The synthesis of this compound can be effectively carried out in a batchwise process through the esterification of sorbic acid with allyl alcohol. tum.de In a typical laboratory-scale synthesis, solid sorbic acid is first dissolved in an excess of allyl alcohol. tum.de The mixture is then heated to the reaction temperature, and the reaction is initiated by the addition of a catalytic amount of an acid, such as sulfuric acid (e.g., 0.5 vol%). tum.de
Control of the reaction is maintained by ensuring isothermal conditions under reflux, which involves boiling the liquid so that the vapor returns to the stock liquid after condensing. tum.de Continuous stirring is crucial to ensure homogeneity and promote contact between the reactants and the catalyst. tum.de The progress of the reaction can be monitored using analytical techniques like ¹H-NMR. tum.de Upon completion, the resulting this compound is a colorless liquid, which then requires purification. tum.de
Table 1: Batchwise Reaction Parameters for this compound Synthesis
| Parameter | Description | Source |
|---|---|---|
| Reactants | Solid Sorbic Acid, Allyl Alcohol | tum.de |
| Catalyst | Sulfuric Acid (catalytic amount, e.g., 0.5 vol%) | tum.de |
| Conditions | Isothermal, Reflux | tum.de |
| Process Control | Continuous Stirring | tum.de |
| Monitoring | ¹H-NMR | tum.de |
Alternative Synthetic Pathways for this compound Precursors and Analogs
Synthesis of Related Alkyl Sorbates (e.g., Methyl Sorbate)
The synthesis of alkyl sorbates, such as methyl sorbate, provides a well-documented analogue to the synthesis of this compound. One common laboratory method involves the Fischer esterification of sorbic acid with an alcohol, in this case, methanol (B129727), using a strong acid catalyst like sulfuric acid. sciencemadness.orgresearchgate.net In a typical procedure, sorbic acid is added to a flask with methanol, and a small amount of ice-cold concentrated sulfuric acid is added dropwise while stirring. sciencemadness.org The solution is then heated under reflux for a period, for example, 72 minutes, to drive the reaction toward completion. sciencemadness.org
A more recent and greener approach utilizes deep eutectic solvents (DESs) as catalysts. acs.orgacs.org A series of DESs composed of choline (B1196258) chloride (ChCl) and p-toluene sulfonic acid monohydrate (PTSA) have been shown to be effective for the esterification of sorbic acid with methanol. acs.orgacs.org The optimal conditions for this method were explored by evaluating the molar ratio of PTSA to ChCl, catalyst loading, the molar ratio of methanol to sorbic acid, and temperature. acs.org Kinetic studies using the catalyst ChCl-1.38PTSA were conducted in a temperature range of 340.15–355.15 K. acs.org This DES catalyst demonstrated good stability and recyclability, showing no significant decline in activity after five cycles. acs.org
Table 2: Research Findings on Methyl Sorbate Synthesis
| Parameter | Sulfuric Acid Catalysis | Deep Eutectic Solvent (DES) Catalysis |
|---|---|---|
| Reactants | Sorbic Acid, Methanol sciencemadness.org | Sorbic Acid, Methanol acs.org |
| Catalyst | Concentrated Sulfuric Acid sciencemadness.org | Choline Chloride & p-toluene sulfonic acid monohydrate (ChCl-zPTSA) acs.orgacs.org |
| Reaction Temperature | Reflux in a boiling water bath sciencemadness.org | 340.15–355.15 K acs.org |
| Reaction Time | 72 minutes sciencemadness.org | Not specified |
| Key Findings | Standard laboratory esterification procedure. sciencemadness.org | The DES catalyst is stable, recyclable, and offers a green alternative to traditional acid catalysts. acs.org The pseudo-homogeneous model effectively described the reaction kinetics. acs.org |
Conversion of Sorbic Acid to this compound (Excluding Commercial Processes)
A direct, non-commercial laboratory-scale synthesis of this compound involves the acid-catalyzed esterification of sorbic acid with allyl alcohol. tum.de This process begins by dissolving solid sorbic acid into liquid allyl alcohol. tum.de The reaction is then heated to reflux, and a catalytic quantity of sulfuric acid is introduced to start the esterification. tum.de The reaction proceeds under continuous stirring to ensure proper mixing. tum.de Following the reaction period, the this compound product is isolated from the mixture. tum.de
Purification and Isolation Techniques in this compound Synthesis
Extraction and Distillation Methods
Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, the acid catalyst, and byproducts like water. A multi-step process involving extraction and distillation is typically employed. tum.de
The first step is often a neutralization wash. An analogous purification for methyl sorbate involves adding a cold, saturated sodium bicarbonate solution to the reaction mixture to neutralize the sulfuric acid catalyst. sciencemadness.org This is followed by separation in a separatory funnel. sciencemadness.org To remove residual water from the organic layer, a saturated sodium chloride (brine) solution can be used to wash the ester. sciencemadness.org
After the extraction and washing steps, the crude this compound is obtained. tum.de Final purification is achieved through distillation. tum.de Distillation separates the desired this compound from any remaining lower-boiling point impurities, such as residual allyl alcohol, and higher-boiling point impurities. tum.de Because allyl alcohol and water can form a minimum boiling point azeotrope, techniques like extractive distillation may be considered to efficiently recover and recycle unreacted allyl alcohol from the aqueous byproducts. researchgate.netgoogle.com The final product after distillation is a purified, colorless liquid this compound. tum.de
Reactivity and Mechanistic Investigations of Allyl Sorbate
Diels-Alder Reactions of Allyl Sorbate (B1223678)
The conjugated diene of the sorbate unit makes allyl sorbate an excellent substrate for Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. wikipedia.org
This compound readily undergoes Diels-Alder condensation with electron-deficient alkenes, known as dienophiles. A prominent example is its reaction with maleic anhydride (B1165640). acs.orgsciencemadness.orgscribd.com This cycloaddition reaction forms the basis for synthesizing new materials, such as bio-based epoxy resins. acs.orgresearchgate.net The reaction between the diene of this compound and the dienophile maleic anhydride yields a substituted cyclohexene (B86901) derivative, specifically a bicyclic anhydride adduct. acs.orgsciencemadness.orgsciencemadness.org This adduct serves as a crucial intermediate for further chemical transformations. acs.org
Table 1: Diels-Alder Reaction of this compound with Maleic Anhydride
| Reactants | Dienophile | Product Type |
| This compound | Maleic Anhydride | Bicyclic anhydride adduct |
This table summarizes the key components of the Diels-Alder cycloaddition involving this compound.
The formation of Diels-Alder adducts from this compound has been the subject of kinetic investigations. In the context of producing a sustainable epoxy resin, the synthesis pathway beginning with the Diels-Alder reaction of this compound and maleic anhydride has been kinetically modeled. acs.org Such studies involve monitoring the reaction progress, often using techniques like 1H NMR spectroscopy, to gather experimental data. acs.org
Kinetic models are then established and fitted to the experimental data to determine key kinetic parameters, including activation energies and pre-exponential factors. acs.orgfigshare.com These parameters provide insight into the reaction mechanism and rate. The Diels-Alder reaction is generally understood to proceed through a concerted, pericyclic mechanism involving a single, cyclic transition state. wikipedia.orgvanderbilt.edu
Table 2: Kinetic Parameters for Diels-Alder Reaction
| Parameter | Description | Method of Determination |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Regression of kinetic models with experimental data. acs.org |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions in the correct orientation. | Regression of kinetic models with experimental data. acs.org |
This table outlines key parameters studied in the kinetic analysis of the this compound Diels-Alder reaction.
The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. caltech.edulibretexts.org The stereochemistry of the dienophile is retained in the product; for instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring. libretexts.orgmasterorganicchemistry.com
In reactions like that of this compound with cyclic dienophiles such as maleic anhydride, two diastereomeric products, termed endo and exo, can be formed. libretexts.org The endo product, where the substituent on the dienophile is oriented toward the diene π system in the transition state, is often the kinetically favored product. vanderbilt.edulibretexts.org This preference is attributed to secondary orbital interactions, which are stabilizing interactions between the frontier molecular orbitals of the diene and the unsaturated substituent on the dienophile. libretexts.org While specific studies on the isomerization of the this compound-maleic anhydride adduct are not detailed, in some intramolecular Diels-Alder reactions involving allyloxy compounds, the endo cycloadduct is known to be the major product formed under mild conditions. ucla.edu
This compound is a key building block in the synthesis of polycyclic compounds, which are organic molecules containing multiple closed rings of atoms. sciencemadness.orgwikipedia.org The initial Diels-Alder reaction between this compound and maleic anhydride directly produces a bicyclic adduct, a fundamental type of polycyclic system. acs.orgsciencemadness.org
This adduct can then be used as an intermediate in multi-step syntheses to create more complex, skeletally diverse polycyclic structures. acs.orgresearchgate.net For example, the adduct from the reaction with maleic anhydride can be further functionalized through esterification and epoxidation to produce a triglycidyl-cyclohexanetricarboxylate, a highly functionalized polycyclic epoxy compound. acs.orgresearchgate.net This demonstrates the role of this compound as a precursor in pathways leading to complex, multi-ring architectures. nih.gov
Stereochemical Outcomes and Isomerization (Conceptual Extension from Allyl Complexes)
Epoxidation Reactions of this compound and Derivatives
The olefinic bonds present in this compound and its derivatives are susceptible to epoxidation, a reaction that forms a three-membered cyclic ether known as an epoxide.
Peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA), are highly effective reagents for the epoxidation of alkenes. organic-chemistry.orgchemicalbook.com In the synthesis of advanced materials derived from this compound, epoxidation is a critical step. acs.orgresearchgate.net Following the Diels-Alder reaction, the resulting adduct, which contains multiple double bonds, is treated with m-CPBA to form epoxide rings. acs.orgfigshare.com
Kinetic studies have been performed to compare the reactivity of the different types of double bonds within the molecule during the epoxidation process. acs.org The choice of oxidizing agent is crucial, as m-CPBA is known for its high reactivity and selectivity in converting olefins to epoxides. organic-chemistry.orgust.hk This reaction is a key part of a three-step process to create a bio-based bisphenol A-free epoxy compound from this compound. acs.orgresearchgate.net
Epoxidation of Olefinic Bonds (e.g., with 3-Chloroperbenzoic Acid)
Nucleophilic Attack on Sorbate Moieties
The conjugated system of the sorbate moiety in this compound is a prime target for nucleophilic attack. nih.gov Various nucleophiles have been shown to react with sorbic acid and its esters, with the attack typically occurring at the 5-position. nih.gov
Sulfite (B76179) ions are known to react with sorbic acid and its derivatives. nih.govsciencemadness.org This reaction involves the nucleophilic attack of the sulfite ion on the conjugated diene system. nih.gov The addition of sulfite can lead to the formation of unstable adducts that may undergo reversible condensation reactions. sciencemadness.org The interaction between sorbates and sulfites is a subject of interest, particularly in food chemistry, due to their coexistence as preservatives. sciencemadness.org
Amines can act as nucleophiles and attack the sorbate moiety, primarily at the 5-position. nih.gov Following the initial nucleophilic addition, a cyclization reaction can occur, leading to the formation of substituted dihydropyridones. nih.gov However, some studies have reported that certain amines, such as n-butylamine, t-butylamine, and glycine, are unreactive with sorbic acid under specific conditions. researchgate.net The reactivity of amines with this compound can be influenced by factors such as the structure of the amine and the reaction conditions. For instance, the reaction of allyl alcohols with amines can be catalyzed by palladium compounds. google.com
Thiols, including biologically relevant molecules like cysteine and mercaptoethanol, react with sorbic acid and its esters. nih.govresearchgate.netresearchgate.net This reaction involves the nucleophilic attack of the thiolate anion on the sorbate's conjugated system. researchgate.net The reaction of sorbic acid with cysteine and mercaptoethanol is generally slow, often requiring elevated temperatures. researchgate.netresearchgate.net For example, cysteine has been observed to react slowly with sorbic acid at 80°C and a pH of 5.5, resulting in a 5-substituted 3-hexenoic acid. nih.gov
The reaction between cysteine and sorbic acid has been shown to proceed with a 1:1 stoichiometry. researchgate.net Mass spectroscopic data of the product from the reaction of mercaptoethanol with sorbic acid is consistent with a 1:1 adduct, where the nucleophilic attack occurs at the 5-position of the sorbic acid. researchgate.net In the case of reactions between sorbate esters and certain thiols like mercaptoethanol and cysteine ethyl ester, a 2,5-addition product is formed. researchgate.netresearchgate.net
The structure of the thiol has a significant influence on the type of adduct formed with sorbate esters. nih.gov Low molecular weight thiols that contain an oxygen atom, such as mercaptoethanol and esters of 2-mercaptoacetic acid, tend to form mono-adducts. nih.govresearchgate.net Specifically, these thiols react with methyl and ethyl sorbate to yield a 2,5-addition product. researchgate.netresearchgate.net
In contrast, alkyl thiols typically lead to the formation of diadducts through both 2,3- and 4,5-addition. researchgate.netresearchgate.net This difference in reactivity highlights the role of the thiol's molecular structure in directing the outcome of the nucleophilic addition to the sorbate's conjugated diene system. nih.gov
Interactive Data Table: Thiol Adduct Formation with Sorbate Esters
| Thiol Nucleophile | Sorbate Reactant | Adduct Type | Addition Position(s) | Reference(s) |
| Alkylthiols | Ethyl/Methyl Sorbate | Di-adduct | 2,3 and 4,5 | researchgate.netresearchgate.net |
| Mercaptoethanol | Ethyl/Methyl Sorbate | Mono-adduct | 2,5 | researchgate.netresearchgate.net |
| Esters of 2-mercaptoacetic acid | Ethyl/Methyl Sorbate | Mono-adduct | 2,5 | researchgate.netresearchgate.net |
| Cysteine ethyl ester | Ethyl/Methyl Sorbate | Mono-adduct | 2,5 | researchgate.netresearchgate.net |
| Cysteine | Sorbic Acid | Mono-adduct | 5 | nih.gov |
Stoichiometry and Structure of Adducts
Interactions with Nitrite (B80452) Ions
The interaction between sorbates and nitrite ions is complex and has been a subject of significant scientific investigation due to the potential formation of genotoxic products. acs.orgwikipedia.org When sorbic acid or its esters like this compound coexist with nitrite, a series of intricate reactions occur. sciencemadness.orgnih.gov These reactions can lead to the formation of various compounds, including ethyl nitrolic acid and dinitropyrrole derivatives. sciencemadness.org
A key finding from these studies is that the reaction between sorbates and nitrite can generate chemical species with DNA-damaging and mutagenic activity. acs.orgresearchgate.net Research has identified acetonitrile (B52724) oxide (ACNO) as the primary compound responsible for the alkylating capacity observed in sorbate-nitrite mixtures. acs.orgresearchgate.net The formation of such reactive species underscores the importance of understanding these interactions, particularly in contexts where sorbates and nitrites might be present together. The reaction is considered unusual and involves nucleophilic attack on the conjugated dienoic acid structure of the sorbate molecule. nih.gov
Alkylating Potential of Sorbate Systems
Kinetic studies have demonstrated that sorbate systems possess alkylating capabilities, a property investigated using model nucleophiles. This activity is highly dependent on environmental conditions, particularly pH.
Investigation of Alkylating Activity on Nucleophiles (e.g., 4-(p-nitrobenzyl)pyridine)
The alkylating potential of sorbate systems has been effectively demonstrated using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic trap. researchgate.netresearchgate.net NBP is a well-established reagent for detecting and quantifying alkylating agents because its nucleophilic characteristics are similar to those of DNA bases. researchgate.netresearchgate.netresearchgate.net The reaction between the alkylating agent and NBP results in the formation of a colored adduct, which allows for spectrophotometric monitoring. researchgate.netnih.gov
Studies confirm that the sorbic acid/sorbate system exhibits alkylating activity on NBP. researchgate.netresearchgate.net This reactivity is not limited to the sorbate molecule itself; products from its reaction with other substances, such as the acetonitrile oxide formed from sorbate-nitrite interactions, also alkylate NBP. acs.orgresearchgate.net
pH Dependence of Alkylation Reactions
The alkylating activity of the sorbate system is profoundly influenced by pH. Kinetic investigations reveal that the maximum alkylating capacity is achieved in a pH range of 5.0 to 6.5. researchgate.netresearchgate.net The reactivity is primarily attributed to the undissociated sorbic acid molecule, and therefore, the alkylating potential increases as the pH decreases. researchgate.net
The relationship between the reaction rate (r), pH, and reactant concentrations is described by the following rate equation. researchgate.netnih.gov
r = kalk[H+][S][NBP] / (Ka + [H+])
Where:
r is the reaction rate.
kalk is the rate constant of NBP alkylation by the undissociated acid.
[H+] is the proton concentration.
[S] is the total sorbate concentration.
[NBP] is the 4-(p-nitrobenzyl)pyridine concentration.
Ka is the dissociation constant of sorbic acid.
This equation mathematically confirms that the concentration of the undissociated acid, which is higher at lower pH values (approaching the pKa of sorbic acid), drives the reaction rate. The alkylation time can range from 18 days at a pH of 5.2 to over a month at a pH of 6.0 or higher, highlighting the slow nature of this reaction. researchgate.netnih.gov
The following table presents experimental data on the effect of pH on the pseudo-first-order rate constant (k₁) for the alkylation of NBP by sorbic acid systems. researchgate.net
| pH | k₁ x 10⁷ (s⁻¹) for Sorbic Acid + KOH System | k₁ x 10⁷ (s⁻¹) for Sorbic Acid + NaOH System |
|---|---|---|
| 5.00 | 4.3 | 4.3 |
| 5.20 | 4.5 | 4.5 |
| 5.40 | 4.1 | 4.1 |
| 5.60 | 3.8 | 3.8 |
| 5.80 | 3.2 | 3.2 |
| 6.00 | 2.5 | 2.6 |
| 6.25 | 1.7 | 1.7 |
| 6.50 | 1.1 | 1.1 |
Data from experiments conducted in 7:3 (v/v) water + dioxane solvent mixtures at 35.0 °C. researchgate.net
Mechanistic Insights into Alkylation Processes
Mechanistic studies indicate that the alkylation of NBP by sorbates occurs through a nucleophilic attack, likely a Michael-type addition, on the conjugated system of the undissociated sorbic acid molecule. researchgate.netresearchgate.net The process is characterized by a high activation enthalpy (ΔH‡) of 78 kJ mol⁻¹, which is significantly higher than that of stronger alkylating agents, confirming the weak alkylating nature of sorbate. researchgate.netnih.gov The absorption coefficient of the resulting sorbate-NBP adduct has been determined to be ε = 204 M⁻¹ cm⁻¹ at a wavelength of 580 nm. nih.gov
In the case of sorbate-nitrite mixtures, the mechanism is different. The alkylating agent is not the sorbate itself but the acetonitrile oxide (ACNO) formed from the interaction. acs.orgresearchgate.net The alkylation of NBP by ACNO follows a rate equation that also accounts for the hydrolysis of the formed adduct (AD): r = kalk ACNO[ACNO][NBP] − khyd AD[AD]. acs.org The instability of this adduct and the low effective alkylating capacity of ACNO suggest its carcinogenic potential is low. acs.orgresearchgate.net
Dehydrogenation Reactions of Sorbate Cycloadducts
Sorbate esters, as conjugated dienes, can participate in Diels-Alder cycloaddition reactions. sciencemadness.org The resulting cycloadducts can then undergo dehydrogenation (aromatization) to yield substituted aromatic compounds.
For example, the cycloaddition of ethyl sorbate with ethylene (B1197577) can produce a cyclohexene derivative. helsinki.fi While this specific route has been noted for its low yields, the principle is well-established. osti.gov A more successful application of this strategy involves the cross-metathesis of methyl sorbate to form dimethyl muconate. osti.gov This muconate undergoes a Diels-Alder reaction with ethylene to form dimethyl cyclohex-2-ene-1,4-dicarboxylate with high selectivity (up to 98%). osti.gov This cycloadduct can then be efficiently dehydrogenated to dimethyl terephthalate (B1205515) using a Palladium-on-carbon (Pd/C) catalyst in an air atmosphere. osti.gov
Similarly, the Diels-Alder adduct formed from sorbic acid and maleic anhydride could theoretically be dehydrogenated to produce 3-methylphthalic anhydride. sciencemadness.org These reactions demonstrate a pathway to convert biomass-derivable sorbates into valuable aromatic platform chemicals through a sequence of cycloaddition and dehydrogenation. osti.gov
Polymerization Science and Macromolecular Architectures of Allyl Sorbate
Homopolymerization of Allyl Sorbate (B1223678)
The homopolymerization of allyl sorbate, and more broadly alkyl sorbates, has been explored through various controlled/living polymerization techniques. These methods aim to control the polymer's molecular weight, molecular weight distribution (polydispersity), and microstructure. Research has demonstrated that alkyl sorbates can be polymerized via several mechanisms, including living anionic polymerization (LAP), anionic-coordinated polymerization, Lewis pair polymerization (LPP), and group transfer polymerization (GTP). researchgate.net These advanced polymerization strategies are crucial for synthesizing well-defined polymers from conjugated diene monomers like this compound, which can be challenging to polymerize in a controlled manner. researchgate.net
Living Anionic Polymerization (LAP)
Living anionic polymerization (LAP) is a powerful technique for producing polymers with well-defined structures, low polydispersity, and predictable molecular weights. libretexts.org In a living polymerization, chain termination and transfer reactions are absent, allowing polymer chains to grow uniformly until all monomer is consumed. libretexts.org
For alkyl sorbates, anionic polymerization initiated by organolithium compounds or strong bases has been investigated. researchgate.netresearchgate.net For instance, studies on methyl sorbate using butyl lithium have shown that the microstructure of the resulting polymer can be influenced by the catalytic system. researchgate.net The use of bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can initiate the anionic chain-growth polymerization of alkyl sorbates. researchgate.net A key strategy in achieving a living character involves the equilibrium between a dormant state and a growing, reactive state. libretexts.org This can be managed by using counterions that form polar covalent bonds (like lithium) or by adding Lewis acidic compounds as chain control agents. libretexts.org
In some systems, N-heterocyclic carbenes (NHCs), such as 1,3-di-tert-butylimidazol-2-ylidene (B137524) (NHCtBu), have been used to initiate the anionic polymerization of methyl sorbate. researcher.life The process can be accelerated by adding a bulky aluminum Lewis acid, leading to the formation of cyclic poly(methyl sorbate). researcher.life This approach highlights the versatility of anionic methods in controlling not only the linear chain but also the polymer topology. researchgate.netresearcher.life
Anionic-Coordinated Polymerization
Anionic-coordinated polymerization represents another significant pathway for polymerizing conjugated dienes like alkyl sorbates. researchgate.net This method often involves transition metal catalysts, particularly those based on rare-earth metals like neodymium. rsc.org Neodymium-based catalytic systems, typically composed of a neodymium precursor (e.g., NdCl₃) and an alkylaluminum co-catalyst, are highly active in diene polymerization. rsc.org
In these systems, the polymerization proceeds via an insertion mechanism. rsc.org The structure of the active center and the coordination of the monomer to the metal center dictate the stereoselectivity of the polymerization, influencing whether a cis- or trans-polydiene is formed. rsc.org For alkyl sorbates, the specific microstructure of the resulting polymer is dependent on the catalytic system employed. researchgate.net Detailed spectral analysis, including ¹H- and ¹³C-NMR, is used to determine the polymer's microstructure (e.g., erythro or threo structures), which has been shown to vary with the initiator and additives used, such as the butyl lithium/tetramethylurea system for methyl sorbate. researchgate.net
Group Transfer Polymerization (GTP)
Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers, and it has been successfully applied to alkyl sorbates. researchgate.netresearchgate.net A key advantage of GTP is its ability to be conducted at or above room temperature, unlike many other living polymerization techniques that require cryogenic conditions. researchgate.net The mechanism involves the transfer of a silyl (B83357) group from the initiator (a silyl ketene (B1206846) acetal) to the incoming monomer during the propagation step. researchgate.net
The polymerization of alkyl sorbates via GTP has been investigated using various catalytic systems. researchgate.net This method is valued for its tolerance to various functional groups and for producing polymers with controlled molecular weights and narrow distributions. researchgate.net Silyl polyenolates have been shown to be effective initiators for the GTP of diene monomers, leading to regiospecific 1,4-polymerization. researchgate.net
A significant advancement in GTP is the use of organocatalysts, which avoids potentially contaminating metal-based catalysts. researchgate.netsioc-journal.cn This is particularly important for applications in fields like electronics or cosmetics. researchgate.net Organocatalyzed GTP of alkyl sorbates, including ethyl, n-hexyl, and n-octadecyl sorbate, has been demonstrated using both organic strong bases (e.g., the phosphazene base t-Bu-P₄) and strong acids (e.g., N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide, Me₃SiNTf₂). researchgate.netfigshare.com
These organocatalyzed systems exclusively yield 1,4-addition products. figshare.com The choice of catalyst influences the microstructure of the resulting poly(alkyl sorbate) (PAS). figshare.com
t-Bu-P₄-catalyzed GTP produces trans-rich (82-85%) and erythro-rich (ca. 64%) polymers. figshare.com
Me₃SiNTf₂-catalyzed GTP results in a much higher trans content (>96%) and relatively threo-rich (56-58%) polymers. figshare.com
These findings show that the polymer's stereochemistry can be tuned by selecting the appropriate organocatalyst. figshare.com The resulting well-defined polymers can then undergo post-polymerization modifications, such as hydrogenation or epoxidation of the backbone double bonds. figshare.comresearchgate.net
| Catalyst | Monomer | Trans Content | Diastereoselectivity | Reference |
| t-Bu-P₄ | Ethyl Sorbate | 81.9–85.4% | erythro-rich (ca. 64%) | figshare.com |
| Me₃SiNTf₂ | Ethyl Sorbate | > 96% | threo-rich (56–58%) | figshare.com |
N-Heterocyclic Olefins (NHOs) and Lewis Acids (LAs) are the key components in the Lewis Pair Polymerization (LPP) of alkyl sorbates. researchgate.netnih.gov NHOs are highly polarized, electron-rich olefins that function as strong, neutral Lewis bases. wikipedia.org Their reactivity stems from a resonance structure that places a negative charge on the exocyclic carbon, making it highly nucleophilic. wikipedia.org
In the LPP of alkyl sorbates, the NHO (Lewis Base) and a metal-based Lewis Acid (e.g., Al or B compounds) work together to initiate and control the polymerization. researchgate.netnih.gov
N-Heterocyclic Olefins (LBs): The steric and electronic properties of the NHO can be modified to tune the catalytic activity. Different NHOs exhibit varying degrees of steric hindrance and nucleophilicity. researchgate.netnih.gov
Lewis Acids (LAs): Aluminum- and boron-based compounds are commonly used. Their acidity and steric bulk are critical factors that influence the polymerization's efficiency and control. researchgate.netnih.govnih.gov For example, combinations of the highly acidic B(C₆F₅)₃ with strongly nucleophilic NHOs promote a living and controlled polymerization of alkyl sorbates. nih.gov
The systematic investigation of different NHO/LA combinations has enabled the synthesis of poly(alkyl sorbates) with high 1,4-selectivity, predictable molecular weights, and low polydispersity, demonstrating the power of this synergistic catalytic approach. researchgate.netnih.gov
Organocatalyzed Group Transfer Polymerization
Copolymerization Strategies Involving this compound
The synthesis of alternating copolymers often presents a significant challenge in polymer chemistry, as the reactivity ratios of many monomer pairs lead to random or blocky sequences rather than a strict A-B-A-B arrangement. jku.at Post-polymerization modification offers a versatile and powerful strategy to overcome this limitation and achieve well-defined alternating architectures that are otherwise inaccessible through direct copolymerization methods. researchgate.netacs.org
A notable example involves the transformation of poly(ethyl sorbate) (PES) into a variety of novel alternating copolymers. researchgate.net The process begins with the group transfer polymerization (GTP) of ethyl sorbate, which yields poly(ethyl sorbate). researchgate.net This is followed by a two-step modification process. First, the double bonds within the polymer backbone are hydrogenated. Subsequently, the pendant ester groups are reduced to hydroxyl groups using a reducing agent like lithium aluminum hydride, resulting in poly(propylene-alt-allyl alcohol) (PPAA). researchgate.net
This PPAA serves as a versatile precursor for the synthesis of a diverse range of head-to-head alternating copolymers. researchgate.net Through condensation and Mitsunobu reactions with various electrophiles and nucleophiles, the hydroxyl groups can be transformed into a variety of functional moieties. researchgate.netszu.edu.cn This has been demonstrated by the successful synthesis of eight distinct alternating copolymers possessing a fixed propylene (B89431) structural unit and an allyl alcohol-derived monomeric unit with functionalities such as esters, sulfonates, phosphates, ethers, halides, and imides. researchgate.net The successful synthesis and chemical structures of these copolymers are confirmed through spectroscopic methods, including ¹H and ¹³C NMR and FT-IR spectroscopy. researchgate.net
Another approach to creating alternating copolymers involves the use of template monomers, where two different monomers are joined by a cleavable spacer. jku.at This ensures cross-propagation during polymerization, leading to an alternating sequence. jku.at After polymerization, the spacer is cleaved to yield the final alternating copolymer. jku.at This method has been utilized to synthesize a variety of alternating acrylamide (B121943) copolymers. jku.at
These post-polymerization modification strategies provide a robust toolbox for polymer chemists to design and synthesize a wide array of alternating copolymers with precisely controlled structures and functionalities, which would be difficult or impossible to achieve through conventional copolymerization techniques. jku.atresearchgate.net
Allyl-containing monomers, such as allyl methacrylate (B99206) (AMA), are frequently employed as crosslinking agents in polymer synthesis. nhepscor.org The crosslinking mechanism in polymers containing allyl groups is complex and involves several potential reaction pathways. The presence of two distinct reactive sites in a monomer like AMA—a highly reactive methacrylate double bond and a less reactive allyl double bond—allows for a two-stage polymerization and crosslinking process. researchgate.net
During the initial polymerization, the more reactive methacrylate groups preferentially react, leading to the formation of linear polymer chains with pendant allyl groups. researchgate.net These pendant allyl groups can then participate in subsequent crosslinking reactions. The primary mechanisms for crosslinking involving these allyl groups are:
Radical Addition: A growing polymer radical can add across the double bond of a pendant allyl group on another polymer chain, forming a crosslink. researchgate.net
Hydrogen Abstraction: A radical can abstract a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a pendant allyl group. nhepscor.orgresearchgate.net This creates a new radical on the polymer backbone, which can then initiate further polymerization or combine with another radical to form a crosslink. This process can sometimes lead to kinetic retardation due to the formation of stabilized midchain radicals. nhepscor.org
Studies on the polymerization of diallyl terephthalate (B1205515) (DAT) in the presence of microgel-like poly(allyl methacrylate) (PAMA) microspheres have provided further insights into these mechanisms. acs.org The pendant allyl groups on the surface of the PAMA microspheres were found to copolymerize with DAT, leading to the incorporation of the microspheres into the crosslinked network. acs.org
The efficiency of crosslinking can be influenced by reaction conditions such as temperature and the concentration of the allyl-containing monomer. researchgate.net Higher temperatures and higher concentrations of the allyl monomer increase the likelihood of side reactions and the formation of a crosslinked network. researchgate.net The crosslinking process can also be initiated photochemically, for example, by using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone. researchgate.net
It is important to control the polymerization conditions to avoid premature gelation. researchgate.net Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize linear polymers with pendant allyl groups in a controlled manner, which can then be crosslinked in a subsequent step. researchgate.net
The ability to control the molecular architecture of polymers is crucial for tailoring their properties for specific applications. For poly(this compound) and its analogs, significant progress has been made in designing and synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and specific topologies. researchgate.net
Controlled radical polymerization techniques have been instrumental in achieving well-defined poly(alkyl sorbates). Organocatalyzed group transfer polymerization (GTP) has emerged as a particularly effective method. researchgate.net By using a combination of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a strong nucleophilic N-heterocyclic olefin (NHO) or N-heterocyclic carbene (NHC), a living and controlled polymerization of alkyl sorbates can be achieved. researchgate.netresearchgate.net
This approach allows for the synthesis of polymers with:
Predicted Molecular Weights: The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio. Researchers have successfully synthesized poly(alkyl sorbates) with molecular weights (Mw) up to 56.6 kg/mol . researchgate.net
Narrow Molecular Weight Distribution (Dispersity): The living nature of the polymerization leads to polymers with a narrow molecular weight distribution, with dispersity (Đ) values as low as 1.12. researchgate.net This indicates that the polymer chains are of similar length.
High Regioselectivity: The polymerization proceeds in a 100% 1,4-addition manner, leading to a well-defined polymer backbone. researchgate.net
The table below summarizes the results of the organocatalyzed group transfer polymerization of alkyl sorbates, demonstrating the level of control achievable.
| Initiator/Catalyst System | Monomer | Molecular Weight (Mw, kg/mol ) | Dispersity (Đ) | Reference |
| NHO/B(C₆F₅)₃ | Alkyl Sorbate | up to 56.6 | as low as 1.12 | researchgate.net |
| NHC1/B(C₆F₅)₃ | Methyl Sorbate | - | - | researchgate.net |
Data not fully available in the provided search results.
Furthermore, techniques like organotellurium-mediated radical polymerization (TERP) have also been shown to provide excellent control over molecular weight and dispersity for a wide range of monomers, suggesting their potential applicability to this compound as well.
Beyond linear architectures, recent advancements have enabled the synthesis of more complex topologies, such as cyclic polymers. The synthesis of cyclic poly(alkyl sorbates) has been achieved without the need for highly dilute conditions, which are typically required to favor intramolecular cyclization over intermolecular polymerization. researchgate.netresearchgate.net
This has been accomplished through a unique anionic polymerization initiated by a 1:1 adduct of methyl sorbate and an N-heterocyclic carbene (NHC). researchgate.net In this system, the α-terminal imidazolium (B1220033) group acts as a counter-cation to the propagating anionic center. researchgate.net Once the monomer is consumed, the propagating anion attacks the neighboring methine of the α-terminal NHC residue, leading to a ring-closing reaction. researchgate.net
Topological analysis of the resulting polymers has been conducted using various techniques:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique confirms the presence of cyclic structures by analyzing the mass of the polymer chains. researchgate.netrsc.org
Transmission Electron Microscopy (TEM): Direct visualization of the polymer topology is possible with TEM. For instance, after a thiol-ene click reaction to attach longer alkyl side chains, the cyclic nature of the polymers can be directly observed. researchgate.net This method has also been used to visualize more complex structures like polycatenanes formed from cyclic poly(ethyl sorbate). rsc.orgrsc.org
The formation of these cyclic structures is a significant development, as the absence of chain ends in cyclic polymers can lead to unique physical and chemical properties compared to their linear counterparts. researchgate.net
Design and Synthesis of Polymers with Predicted Molecular Weight and Narrow Distribution
Post-Polymerization Modification of Poly(this compound) and Analogs
Post-polymerization modification is a powerful strategy to introduce a wide range of functionalities into a pre-existing polymer backbone, thereby creating new materials with tailored properties. nih.gov This approach is particularly valuable for polymers like poly(this compound) and its analogs, as it allows for the introduction of chemical groups that might not be compatible with the initial polymerization conditions.
A key strategy involves the chemical transformation of a precursor polymer. For example, poly(ethyl sorbate) can be converted into poly(propylene-alt-allyl alcohol) (PPAA) through hydrogenation and reduction. researchgate.net This PPAA, with its reactive hydroxyl groups, serves as a versatile platform for further modifications. researchgate.net A variety of functional groups can be introduced through reactions such as:
Condensation Reactions: Reacting the hydroxyl groups with electrophiles like acid chlorides or anhydrides can introduce ester functionalities. researchgate.net
Mitsunobu Reactions: This reaction allows for the conversion of the hydroxyl groups into a wide array of other functional groups, including ethers, halides, and imides, by reacting them with various nucleophiles. researchgate.net
These modifications have been successfully employed to synthesize a series of eight unique head-to-head alternating copolymers from a PPAA precursor. researchgate.net The resulting polymers feature a consistent propylene structural unit and a modified allyl alcohol-derived unit. researchgate.net
Another important post-polymerization modification for polymers containing allyl groups, such as those derived from this compound or synthesized using allyl methacrylate, is the thiol-ene "click" reaction . researchgate.netrsc.org This highly efficient and specific reaction involves the addition of a thiol to the allyl double bond, typically initiated by UV light. researchgate.netrsc.org This method has been used for:
Fabrication of Crosslinked Membranes: Thiol-ene addition between the butenyl groups of poly(butenyl sorbate) and dithiols has been used to create crosslinked membranes with tunable properties for gas separation. researchgate.net
Surface Modification: The inherent ability of poly(allyl 2-ylidene-acetate) to self-crosslink can be used to form stable thin films. Subsequent thiol-ene modification of the surface leads to different surface properties. rsc.org
Grafting Side Chains: Thiol-ene reactions have been used to graft long alkyl chains onto cyclic poly(methyl sorbate) for better visualization by transmission electron microscopy. researchgate.net
The table below summarizes some of the post-polymerization modifications performed on poly(this compound) analogs.
| Precursor Polymer | Modification Reaction | Functional Group Introduced | Resulting Polymer/Material | Reference |
| Poly(propylene-alt-allyl alcohol) | Condensation/Mitsunobu | Ester, sulfonate, phosphate (B84403), ether, halide, imide | Alternating Copolymers | researchgate.net |
| Poly(butenyl sorbate) | Thiol-ene Addition | Thioether crosslinks | Crosslinked Membranes | researchgate.net |
| Poly(allyl 2-ylidene-acetate) | Thiol-ene "Click" Reaction | Various thiol-containing moieties | Functionalized Films | rsc.org |
| Cyclic Poly(methyl sorbate) | Thiol-ene "Click" Reaction | Alkyl chains | Graft-like Cyclic Polymers | researchgate.net |
These examples highlight the versatility of post-polymerization modification in expanding the chemical diversity and functional complexity of polymers derived from this compound.
Backbone Double Bond Hydrogenation
A key post-polymerization modification of poly(alkyl sorbate)s, including poly(this compound), is the hydrogenation of the double bonds within the polymer backbone. researchgate.netresearchgate.net This process effectively saturates the main chain, transforming the polysorbate into a poly(propylene-alt-acrylate) structure. researchgate.net For instance, the complete hydrogenation of poly(ethyl sorbate) (PES) results in the formation of poly(propylene-alt-ethyl acrylate) (PPEA). researchgate.net This transformation is significant as it alters the polymer's main-chain structure and rigidity. researchgate.net The hydrogenation process is crucial for subsequent modifications and for tuning the final properties of the polymer. acs.org It also allows for detailed structural analysis, as the creation of chiral centers in the monomeric unit upon hydrogenation makes the diastereochemistry and stereoregularity of the polymer distinguishable by 13C NMR spectroscopy. acs.org
Reduction of Pendent Esters to Hydroxyl Groups
Following the hydrogenation of the polymer backbone, the pendent ester groups can be chemically reduced to form hydroxyl (-OH) groups. researchgate.netresearchgate.net This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). researchgate.netresearchgate.net For example, hydrogenated poly(ethyl sorbate), which is poly(propylene-alt-ethyl acrylate), is treated with LiAlH4 to yield poly(propylene-alt-allyl alcohol) (PPAA). researchgate.netresearchgate.net This step is fundamental as it introduces reactive hydroxyl groups along the polymer chain, which serve as versatile handles for a wide array of subsequent functionalization reactions. researchgate.net The resulting polyol platform is the precursor for creating a family of diverse alternating copolymers. researchgate.net
Condensation Reactions with Electrophiles
The hydroxyl groups present on the poly(propylene-alt-allyl alcohol) backbone are amenable to condensation reactions with various electrophiles. researchgate.netresearchgate.net This class of reactions allows for the attachment of a wide range of functional moieties to the polymer. Research has demonstrated the successful condensation of PPAA with at least three different types of reactive electrophiles. researchgate.netresearchgate.net This strategy is a cornerstone for synthesizing novel head-to-head alternating copolymers, where one monomeric unit is a fixed propylene structure and the other is a functionalized derivative of allyl alcohol. researchgate.net Such reactions are essential for modifying the chemical nature and, consequently, the physical properties of the polymer system.
Mitsunobu Reactions with Nucleophiles
Another powerful method for functionalizing the hydroxyl groups of poly(propylene-alt-allyl alcohol) is the Mitsunobu reaction. researchgate.netresearchgate.net This reaction allows for the introduction of various functionalities by reacting the polymer with a range of nucleophiles. researchgate.net Studies have shown successful Mitsunobu reactions with at least five different nucleophiles, leading to the formation of unique alternating copolymers. researchgate.netresearchgate.net The Mitsunobu reaction is particularly advantageous as it typically proceeds with an inversion of stereochemistry at the alcohol carbon, offering a degree of stereochemical control. wikipedia.org This method has been employed to create copolymers with diverse side groups, further expanding the library of materials derivable from poly(this compound). researchgate.net
Functional Group Transformations of Hydroxyl Groups
The hydroxyl groups introduced via the reduction of pendent esters serve as a versatile platform for a multitude of functional group transformations. These chemical transformations are key to producing a variety of unique head-to-head alternating copolymers. researchgate.net By reacting the hydroxyl-functionalized polymer with different reagents, a diverse array of side groups can be installed. researchgate.net
These transformations include the conversion of hydroxyl groups into:
Esters: By reacting with acyl chlorides or anhydrides.
Sulfonates: Through reaction with sulfonyl chlorides. researchgate.net
Phosphates: By reacting with phosphorylating agents. researchgate.net
Ethers: Via Williamson ether synthesis or other etherification methods. researchgate.net
Halides: Using appropriate halogenating agents. researchgate.net
Imides: Through reaction with compounds like phthalimide, often via a Mitsunobu reaction. researchgate.net
This extensive range of possible modifications allows for the fine-tuning of the polymer's properties, including its thermal stability and solubility, to suit specific applications. researchgate.net
Structure-Property Relationships in Poly(this compound) Systems
The physical and thermal properties of polymers derived from this compound are intrinsically linked to their molecular architecture. This includes the structure determined by the initial polymerization method and the changes introduced by subsequent chemical modifications.
Impact of Polymerization Method on Polymer Properties
The choice of catalyst in the organocatalyzed group transfer polymerization (GTP) of alkyl sorbates has a profound impact on the resulting polymer's microstructure and, consequently, its thermal properties. acs.org A comparison between two catalytic systems, t-Bu-P4 and Me3SiNTf2, for the polymerization of ethyl sorbate reveals significant differences. acs.org
| Polymerization Catalyst | Main-Chain Structure (trans-content) | Diastereochemistry (erythro-content) | Resulting Polymer | Glass Transition Temp (Tg) of Modified Polymer |
| t-Bu-P4 | 81.9–85.4% trans | ~64% (erythro-rich) | Poly(ethyl sorbate) | Varies (e.g., several to tens of degrees higher than threo-rich) |
| Me3SiNTf2 | >96% trans | 42-44% (threo-rich) | Poly(ethyl sorbate) | Varies |
Data sourced from ACS Publications acs.org
Key Findings:
Chain Geometry: Both polymerization methods produce trans-rich polymers via 1,4-addition, but the Me3SiNTf2-catalyzed GTP yields a much higher trans content (>96%) compared to the t-Bu-P4-catalyzed method (81.9–85.4%). acs.org
Diastereoselectivity: After hydrogenation, the polymer produced using the t-Bu-P4 catalyst is found to be erythro-rich (approx. 64%), whereas the Me3SiNTf2-catalyzed polymer is threo-rich (threo content of 56–58%). acs.org
Thermal Properties: While a small difference in the trans/cis composition has a negligible effect on the glass transition temperature (Tg) of the unmodified polymer, the diastereochemistry (erythro vs. threo content) significantly influences the Tg of the chemically modified polymers. acs.org A change from a threo-rich to an erythro-rich structure can alter the Tg by several to tens of degrees Celsius. acs.org
Thermal Stability: After post-polymerization modification, the hydrogenated polymers (PAS-H2) generally show the highest thermal stability, while the epoxidized polymers (PAS-epoxy) exhibit the lowest. acs.org
This demonstrates that the initial choice of polymerization conditions is a critical parameter that dictates the fundamental stereochemistry of the polymer backbone, which in turn has a cascading effect on the properties of all subsequently derived materials. acs.org
Influence of Side Groups on Polymer Characteristics
The macromolecular characteristics of polymers derived from this compound are significantly dictated by the distinct chemical functionalities of its constituent side groups: the allyl group and the sorbate moiety. These groups impart specific properties to the polymer, influencing its thermal behavior, structural architecture, and potential for subsequent chemical modification.
The allyl group (H₂C=CH-CH₂R) plays a pivotal role in the polymerization process and the resulting polymer's structure. Generally, allyl monomers are known to polymerize at a slow rate, which typically results in the formation of oligomers or polymers with low molecular weight. The reactivity of the allyl double bond in radical polymerization is considerably lower, sometimes by a factor of 100, compared to the vinyl bonds found in monomers like methacrylates. researchgate.net This reduced reactivity means that many allyl groups may remain unreacted within the polymer backbone. These residual allyl groups are not merely dormant components; they present valuable opportunities for post-polymerization modification, acting as anchor points for introducing new functional groups to create specialty polymers such as ion-exchangers. researchgate.netmdpi.com Furthermore, research on copolymers containing allyl functionalities, such as allyl methacrylate, has shown that the participation of these allyl groups can be instrumental in developing novel polymeric networks with high porosity and large specific surface areas. researchgate.netmdpi.com
The sorbate side group , with its ester linkage and conjugated diene system, also profoundly influences the polymer's properties. The length of the alkyl chain in the sorbate ester is a key determinant of the polymer's thermal characteristics. For instance, in studies of poly(alkyl sorbate)s (PAS), increasing the length of the alkyl side chain from an ethyl to an n-hexyl group leads to a decrease in the glass transition temperature (T_g). acs.org For amorphous poly(ethyl sorbate) and poly(n-hexyl sorbate), modifications to the internal double bond of the sorbate moiety, such as hydrogenation or epoxidation, can drastically alter the T_g of the final polymer. acs.org Conversely, for semi-crystalline polymers like poly(n-octadecyl sorbate) (PODS), where the side chains are long enough to crystallize, the melting temperature (T_m) is almost exclusively governed by the crystallization of these n-octadecyl side chains. acs.org This phenomenon occurs largely independently of the main chain's stereochemistry or isomeric composition. acs.org Additionally, the polar carbonyl group within the sorbate structure provides sites for interactions, such as with polar sorbates, influencing the material's surface properties and affinity for other substances. researchgate.netmdpi.com
The interplay between these side groups defines the ultimate characteristics of this compound-based polymers. The following table summarizes key research findings on how different side groups and structural modifications affect polymer properties.
Table 1: Influence of Side Groups on Polymer Properties
| Polymer System | Side Group/Modification | Observed Effect on Polymer Characteristic | Reference |
| Poly(alkyl sorbate)s (PAS) | Change of ethyl side group to n-hexyl | Decreases the glass transition temperature (T_g). | acs.org |
| Poly(ethyl sorbate) / Poly(n-hexyl sorbate) | Hydrogenation or epoxidation of the internal double bond | Drastically changes the T_g value. | acs.org |
| Poly(n-octadecyl sorbate) (PODS) | Long n-octadecyl side chain | Melting temperature (T_m) is determined by the crystallization of the side chain, almost irrespective of the main chain structure. | acs.org |
| Allyl Methacrylate / Divinylbenzene Copolymers | Residual allyl groups | Participate in forming a novel polymeric network with high porosity. | researchgate.netmdpi.com |
| Allyl Methacrylate / Divinylbenzene Copolymers | Polar carbonyl groups | Provide an electron pair that can interact with polar sorbates. | researchgate.netmdpi.com |
| Allyl Monomers (General) | Allyl group (H₂C=CH-CH₂R) | Leads to slow polymerization and typically low molecular weight polymers. |
Advanced Applications in Materials Science
Development of Sustainable Epoxy Resins from Allyl Sorbate (B1223678)
Researchers have focused on utilizing allyl sorbate as a foundational component for producing sustainable epoxy resins, moving away from traditional petroleum-based and controversial precursors like bisphenol A (BPA) and epichlorohydrin. tum.deacs.orgacs.org This initiative is driven by the need for greener alternatives in the high-performance adhesives, coatings, and composites industries. tum.deecoinvent.org A notable achievement in this area is the synthesis of the novel epoxy compound 1,2-epoxy-6-methyl-triglycidyl-3,4,5-cyclohexanetricarboxylate (EGCHC), which boasts a significant bio-based carbon content of 68.4%. researchgate.net
Bio-based Epoxy Compound Synthesis (e.g., EGCHC)
The synthesis of the bio-based epoxy resin EGCHC from this compound is a multi-step process involving well-established chemical reactions. acs.orgfigshare.com The process begins with this compound, which can be sourced from the esterification of sorbic acid and allyl alcohol, both of which have bio-based production routes. tum.deacs.org
The synthesis pathway consists of three primary reactions:
Diels-Alder Reaction: this compound reacts with maleic anhydride (B1165640) in a [4+2] cycloaddition. This reaction forms a bicyclic adduct, specifically allyl 7-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-carboxylate (AHIBC). acs.org This step is typically conducted in a solvent like toluene (B28343) at temperatures ranging from 70 to 103 °C. acs.org
Allylation/Esterification: The anhydride ring of the AHIBC intermediate is opened and subsequently esterified using allyl alcohol. This reaction, catalyzed by an acid such as sulfuric acid, adds further allyl functionalities to the molecule, creating a precursor with multiple double bonds. acs.orgacs.org
Epoxidation: The final step involves the epoxidation of the carbon-carbon double bonds on the molecule. An oxidizing agent, such as 3-chloroperbenzoic acid, is used to convert the allyl groups into reactive oxirane (epoxy) rings, yielding the final product, EGCHC. acs.orgfigshare.com
The resulting EGCHC resin has a high oxirane content, which allows it to form densely cross-linked networks when cured with standard amine hardeners like isophorone (B1672270) diamine (IPD). researchgate.netresearchgate.net The cured material exhibits strong mechanical and thermal properties, with a tensile strength of up to 76 MPa and a glass transition temperature (Tg) of 130°C, making it competitive with conventional DGEBA-based epoxy systems. researchgate.net
| Reaction Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| Diels-Alder | This compound, Maleic Anhydride | Toluene solvent, 70-103 °C | Allyl 7-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-carboxylate (AHIBC) |
| Allylation/Esterification | AHIBC, Allyl Alcohol | Sulfuric Acid Catalyst | Triglycidyl precursor |
| Epoxidation | Triglycidyl precursor, 3-Chloroperbenzoic Acid | Batch reaction, 2-103 °C range | 1,2-epoxy-6-methyl-triglycidyl-3,4,5-cyclohexanetricarboxylate (EGCHC) |
Process Development and Simulation for Industrial Production
Bridging the gap from laboratory synthesis to industrial-scale production requires detailed process modeling and simulation. researchgate.net For the EGCHC production process, simulations using software like Aspen Plus V12 have been instrumental in designing a viable and efficient manufacturing train. researchgate.netx-mol.com
The conceptual process flowsheet is structured around the three core reaction steps:
Diels-Alder and Epoxidation Stages: These reactions are proposed to be carried out in multitubular plug flow reactors. This reactor design allows for efficient heat management and control over the reaction progress. Downstream crystallizers are included for the purification of the solid AHIBC intermediate and the final EGCHC product. researchgate.netx-mol.com
Allylation Stage: A reactive distillation column is suggested for the allylation step. This setup is advantageous as it allows for the simultaneous reaction and separation of the high-boiling product from the more volatile allyl alcohol, which can then be recovered and recycled. researchgate.netx-mol.com
To enhance sustainability and economic feasibility, the process design incorporates recycle streams for raw materials like allyl alcohol. researchgate.net Kinetic modeling of each reaction step provides the necessary data to size the reactors and establish key process parameters. acs.orgresearchgate.net The simulation demonstrates that EGCHC can be produced with a purity of 95%, suitable for use with standard curing agents. researchgate.netx-mol.com Furthermore, a techno-economic analysis indicates that the proposed process can yield a competitive market price for EGCHC within the bio-based epoxy resin sector. researchgate.netx-mol.com
| Process Stage | Proposed Equipment | Key Process Feature |
|---|---|---|
| Diels-Alder Reaction | Multitubular Plug Flow Reactor | Downstream crystallization for purification. |
| Allylation | Reactive Distillation Column | In-situ product separation and reactant recycling. |
| Epoxidation | Multitubular Plug Flow Reactor | Downstream crystallization for product purification. |
Polymer Design for Self-Repair Technologies
The chemistry inherent in this compound, particularly its conjugated diene structure derived from sorbic acid, offers conceptual pathways for designing polymers with self-repair capabilities. The Diels-Alder reaction, used in the first step of EGCHC synthesis, is often reversible. researchgate.net This thermal reversibility is a cornerstone of self-healing material design. researchgate.net
Conceptually, polymers could be designed where this compound or its derivatives are incorporated as monomers into a polymer network. The cross-links in this network would be formed via the Diels-Alder reaction. When the material sustains damage, such as a crack, applying a stimulus like heat could initiate a retro-Diels-Alder reaction. researchgate.net This would cause the cross-links to break, allowing the polymer chains to flow and rebond as the material cools, thereby repairing the damage. While specific research focusing on this compound for self-repair is not extensively documented, the principle is well-established for other furan- and diene-based systems. researchgate.net The presence of multiple reactive sites on this compound could allow for the creation of robust, cross-linked networks that are still capable of undergoing this reversible, healing chemistry.
Polymeric Adsorbents and Porous Materials (Conceptual, Based on Allyl Monomers)
Polymeric adsorbents are materials with a high surface area and controlled pore structure used to selectively remove substances from liquids or gases. They are typically synthesized from monomers that can form a rigid, cross-linked, porous structure. researchgate.net Allyl monomers are frequently used in the synthesis of such materials, including polymer hydrogels for the adsorption of contaminants from water. researchgate.net
Based on the chemical nature of this compound, it is conceptually plausible to use it as a monomer or co-monomer in the creation of novel polymeric adsorbents. The polymerization could proceed through its allyl group and the double bonds of the sorbate backbone, creating a cross-linked matrix. The ester functionality and the hydrocarbon structure would impart specific surface properties, potentially making the resulting material effective for adsorbing non-polar organic molecules from aqueous solutions. researchgate.netserva.de The design of such materials would involve controlling the polymerization conditions to achieve a high internal surface area and an optimal pore size distribution for the target adsorbate molecules. mdpi.com
Computational Chemistry and Theoretical Modeling of Allyl Sorbate Systems
Molecular Simulations for Structure and Bonding Analysis (Conceptual Extension from Allyl Complexes)
While specific molecular simulation studies focused solely on allyl sorbate (B1223678) are not extensively documented in publicly available literature, the principles can be conceptually extended from research on related allyl complexes. Density functional theory (DFT) calculations are a primary tool for studying the structure and bonding of d8 five-coordinate allyl complexes, such as those involving cobalt, rhodium, and iridium. researchgate.net These studies reveal that in pseudo-square-pyramidal d8 complexes, only the exo structures correspond to energy minima, a conformation that maximizes the metal(d)-to-allyl(π*) back-bonding interaction. researchgate.net For some iridium and cobalt complexes, the endo structures are predicted to be transition states for the interconversion between two different exo structures. researchgate.net
Furthermore, theoretical studies on the core-excited states of the allyl radical using advanced methods like the core-valence separation (CVS) internally contracted multireference configuration interaction with single and double excitations (icMRCISD) have been performed. arxiv.org These calculations help in assigning features in experimental X-ray absorption spectra and understanding the intricate electronic and structural properties of the allyl moiety. arxiv.org Such high-level computational methods could, in principle, be used to analyze the core excitations in the more complex allyl sorbate molecule.
Reaction Pathway Prediction and Energy Landscape Mapping
Computational methods are instrumental in predicting reaction pathways and mapping their corresponding energy landscapes. This is crucial for understanding reaction mechanisms, identifying intermediates, and determining rate-limiting steps. For complex reactions, automated reaction pathway search methods, such as the growing string method (GSM), can elucidate the full reaction network. umich.edu
In the context of this compound, this is particularly relevant for its synthesis and subsequent reactions. For example, this compound is a key intermediate in the synthesis of a bio-based epoxy resin. figshare.comacs.org The synthesis involves a three-step reaction network starting from this compound: a Diels-Alder reaction with maleic anhydride (B1165640), a subsequent esterification, and a final epoxidation. figshare.comacs.org
Computational modeling can be used to map the potential energy surface for each of these steps. For instance, in the Diels-Alder reaction between this compound and maleic anhydride, DFT calculations could predict the transition state geometry and activation energy, providing insight into the reaction's feasibility and kinetics. acs.orgresearchgate.net Similarly, for the epoxidation step, modeling could compare the reactivity of the different double bonds within the molecule to predict product distributions. figshare.com
Research on other allyl systems demonstrates the power of these predictive methods. For example, DFT calculations on the reaction of allyl-carbonyl cobalt precursors on a silicon surface successfully determined the minimum energy pathway, which involved a two-step oxidative addition and reductive elimination mechanism. matlantis.com The calculated activation energy supported the experimental observation that the reaction proceeds smoothly under thermal conditions. matlantis.com Applying these techniques to this compound reactions could similarly guide experimental design and process optimization.
Quantum-Chemical Descriptors for Reactivity and Environmental Fate (Conceptual, QSAR)
Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to a specific activity or property, such as reactivity or environmental fate. jfaulon.com These models rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. jfaulon.comnih.gov
Quantum-chemical descriptors, derived from quantum mechanics calculations, provide detailed information about the electronic properties of a molecule. jfaulon.com These can include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their gap (Δ) are crucial for predicting chemical reactivity. researchgate.net
Dipole Moment: The molecular dipole moment influences intermolecular interactions and solubility. researchgate.net
Partial Charges: The distribution of partial charges on atoms can indicate sites susceptible to nucleophilic or electrophilic attack.
Electrophilicity Index (Ω): This descriptor quantifies the ability of a molecule to accept electrons. researchgate.net
For this compound, these descriptors could be calculated using methods like DFT. researchgate.net The resulting values could then be used in QSAR models to predict properties like its biodegradability, soil sorption, or atmospheric reaction rates. For instance, the reactivity of this compound with atmospheric radicals, such as the sulfate (B86663) radical, could be modeled. Studies on other olefins like allyl alcohol have shown that such reactions are dominated by carbon backbone fragmentation pathways. acs.org QSAR models built with quantum-chemical descriptors could help predict the specific products and pathways for this compound's atmospheric degradation.
The development of a QSAR model involves creating a dataset of compounds with known properties, calculating their descriptors, and then using statistical methods like multiple linear regression to build and validate the model. jfaulon.comresearchgate.net A robust QSAR model for esters similar to this compound could provide valuable predictions for its environmental impact without extensive experimental testing.
Kinetic Modeling and Reactor Design Simulations for this compound Synthesis
Kinetic modeling is essential for understanding the rates of chemical reactions and for designing and optimizing chemical reactors. For the synthesis of this compound, which can be prepared via the esterification of sorbic acid with allyl alcohol, kinetic models can describe how the concentrations of reactants and products change over time under various conditions. acs.orgirjet.net
Recent research has focused on the kinetic modeling of reactions that use this compound as a starting material for producing a sustainable epoxy resin. figshare.comacs.orgorcid.org In this multi-step synthesis, which includes a Diels-Alder reaction, an esterification, and an epoxidation, kinetic models were established for each reaction. figshare.comresearchgate.net These models, based on experimental data, provide key kinetic parameters such as pre-exponential factors and activation energies. figshare.com
For example, the kinetic model for the Diels-Alder reaction of this compound was developed by conducting experiments at temperatures between 70 and 103 °C. acs.org The subsequent esterification step was found to be a second-order reaction proceeding through two intermediates. figshare.com These kinetic models are crucial inputs for reactor design simulations. Using software like Aspen Plus, engineers can simulate the entire process, connecting the individual reaction steps into a single process train. researchgate.net Such simulations allow for the sizing of reactors (e.g., multitubular plug flow reactors or reactive distillation columns) and the establishment of key process parameters to optimize yield and purity. researchgate.net
Table 6.4.1: Kinetic Modeling Parameters for Reactions Involving this compound Derivatives This table presents findings from a study on the synthesis of a sustainable epoxy resin starting from this compound. The esterification step shown here is the reaction of the Diels-Alder product, not the initial synthesis of this compound itself.
| Reaction Step | Model Type | Key Finding | Reference |
|---|---|---|---|
| Esterification (of Diels-Alder Adduct) | Second-order reaction | Proceeds through two intermediates towards the product. | figshare.com |
| Epoxidation | Comparative reactivity | The different double-bond types in the molecule exhibit varying reactivity. | figshare.com |
| Diels-Alder Reaction | Temperature-dependent model | Conducted between 70-103 °C to establish kinetic parameters. | acs.org |
The reliability of any computational model hinges on its validation against experimental data. For kinetic models of this compound synthesis and subsequent reactions, this is a critical step. orcid.org
In the development of the kinetic models for the epoxy resin synthesis starting from this compound, reaction progress was closely monitored using 1H NMR spectroscopy. figshare.comresearchgate.net The experimental concentration-time data gathered from these measurements were then used to regress the kinetic models. figshare.com The strong agreement between the postulated models and the experimental data confirmed that the models accurately described the underlying reaction mechanisms. figshare.comresearchgate.net
This validation process is iterative. Parameters within the model, such as rate constants, are adjusted to achieve the best possible fit with the measured data. acs.org For instance, in a study on nickel-catalyzed esterification, kinetic modeling was used to optimize reaction conditions, leading to a significant reduction in the required catalyst loading. acs.org The model's prediction was then validated through a multigram-scale experiment, which proceeded in a near-quantitative yield, confirming the model's accuracy. acs.org Similarly, for the process involving this compound, the validated kinetic models provided the confidence needed to proceed with process simulations and techno-economic analysis, demonstrating a comprehensive strategy for implementing a novel synthesis process based on laboratory measurements. researchgate.net
Analytical Methodologies for Allyl Sorbate and Its Derivatives in Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of allyl sorbate (B1223678). Techniques like NMR and FT-IR provide fingerprint-level identification, while XPS is invaluable for the surface analysis of polymers derived from allyl sorbate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the sorbate moiety and the allyl group. The conjugated diene system of the sorbate portion typically displays signals in the vinylic region (δ 5.5-7.5 ppm). The terminal methyl group protons would appear upfield (around δ 1.8 ppm). The protons of the allyl group also have characteristic shifts: the methylene (B1212753) protons adjacent to the ester oxygen appear around δ 4.6-4.8 ppm, while the vinylic protons of the allyl group are found between δ 5.0 and 6.0 ppm. oregonstate.edulibretexts.org The coupling patterns (splitting) of these signals provide further structural confirmation. For instance, the unique proton on the second carbon of the allyl group would appear as a multiplet due to coupling with the adjacent methylene and terminal vinylic protons. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically found in the δ 165-175 ppm region. oregonstate.edu The carbons of the conjugated diene and the allyl double bond would resonate in the δ 115-150 ppm range. oregonstate.edu The methylene carbon of the allyl group, being attached to an oxygen atom, would be deshielded and appear around δ 65 ppm, while the terminal methyl carbon of the sorbate moiety would be found at a more upfield position, typically around δ 18 ppm. chemicalbook.comspectrabase.com
Predicted NMR Data for this compound
| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | -CH3 (Sorbate) | ~1.8 |
| -CH=CH-CH=CH- (Sorbate) | 5.7 - 7.4 | |
| -O-CH2- (Allyl) | ~4.6 | |
| -CH=CH2 (Allyl) | 5.2 - 6.0 | |
| ¹³C NMR | -CH3 (Sorbate) | ~18 |
| -CH=CH-CH=CH- (Sorbate) | 118 - 145 | |
| -C=O (Ester) | ~166 | |
| -O-CH2- (Allyl) | ~65 | |
| -CH=CH2 (Allyl) | 117 - 133 |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. purdue.edu The spectrum of an ester like this compound is characterized by several key absorption bands. vscht.cz
The most prominent peak is the strong carbonyl (C=O) stretching vibration of the α,β-unsaturated ester, which is expected in the region of 1715-1730 cm⁻¹. vscht.cz The conjugation lowers the frequency compared to a saturated ester. The spectrum also shows characteristic C=C stretching vibrations from the conjugated diene system of the sorbate moiety, typically appearing as one or two bands around 1600-1650 cm⁻¹. The C-O stretching vibrations of the ester group produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net Additionally, the allyl group contributes its own characteristic C=C stretching peak around 1645 cm⁻¹ and vinylic C-H stretching peaks just above 3000 cm⁻¹.
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (vinylic) | Stretch | 3010 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (conjugated ester) | Stretch | 1715 - 1730 | Strong |
| C=C (conjugated diene) | Stretch | 1600 - 1650 | Medium-Variable |
| C-O (ester) | Stretch | 1100 - 1300 | Strong |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. surfacesciencewestern.com This makes it particularly suitable for analyzing the surface of polymers, such as poly(this compound), and studying the effects of surface modifications, contamination, or degradation. researchgate.netrockymountainlabs.com
In the analysis of a polymer derived from this compound, XPS can provide quantitative elemental data for carbon and oxygen. kratos.com High-resolution scans of the C 1s and O 1s photoelectron peaks allow for the identification of different functional groups. numberanalytics.comaip.org The C 1s spectrum can be deconvoluted into several peaks corresponding to different carbon environments:
C-C/C-H: Hydrocarbon backbone.
C-O: Carbon single-bonded to the ester oxygen.
O-C=O: The carbonyl carbon of the ester group.
The O 1s spectrum can similarly be resolved to distinguish between the carbonyl oxygen (O=C) and the single-bonded oxygen (O-C). By analyzing the chemical shifts and peak areas, researchers can confirm the polymer's structure, quantify the surface functional groups, and investigate chemical changes resulting from processes like oxidation or surface grafting. rockymountainlabs.comnumberanalytics.com
Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic Separation and Detection Methods
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. HPLC with UV detection is the most common approach for analyzing sorbates and related compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sorbate esters. The method typically employs a reversed-phase stationary phase, most commonly a C18 column, which separates compounds based on their hydrophobicity. sci-hub.se
For detection, a UV detector is highly effective due to the strong ultraviolet absorbance of the conjugated diene system in the sorbate moiety. ukim.mk The maximum absorbance for sorbic acid and its salts is typically around 255-260 nm, and this wavelength range is optimal for the sensitive detection of this compound. sci-hub.se In some methods, a compromise wavelength like 227 nm or 235 nm may be used for the simultaneous detection of multiple preservatives. ugm.ac.idresearchgate.net
Developing a robust HPLC method involves optimizing several parameters to achieve good separation (resolution), sharp peaks, and a reasonable analysis time. ugm.ac.id
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffered solution. ukim.mk The ratio of organic to aqueous phase is a critical parameter; increasing the organic solvent content generally decreases the retention time of hydrophobic compounds like this compound.
Mobile Phase pH: The pH of the aqueous buffer is crucial, especially when analyzing sorbic acid or its salts. ugm.ac.id For sorbate esters, pH control helps maintain consistent retention times and peak shapes. Acetate (B1210297) or phosphate (B84403) buffers are commonly used to maintain a stable pH, often in the acidic to neutral range (e.g., pH 3.8 to 5.6). ugm.ac.idresearchgate.net
Flow Rate and Column Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the efficiency and speed of the separation. A flow rate of around 1.0 mL/min and a column temperature of 25 °C are common starting points. ukim.mk
Method validation is a critical final step, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose. researchgate.netresearchgate.net
Typical HPLC Parameters for Sorbate Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol (B129727) and Acetate / Phosphate Buffer |
| Elution Mode | Isocratic or Gradient |
| pH | 3.8 - 5.6 |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV Absorbance at ~255 nm |
| Column Temperature | ~25 °C |
Based on data from multiple sources for sorbic acid and its salts, applicable to this compound. sci-hub.seukim.mkugm.ac.idresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV Detection
Evaluation of Analytical Method Performance (Accuracy, Precision, Limits of Detection/Quantification, Linearity)
While specific validated analytical method performance data for this compound is not extensively available in public literature, the performance of methods for closely related sorbates, such as potassium sorbate and sorbic acid, provides a strong indication of the expected performance for this compound analysis, likely achievable using similar methodologies like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Method validation for these related compounds is well-documented and follows established guidelines, ensuring the reliability of the analytical results. europa.eucorn12.dkwjarr.comdemarcheiso17025.com
Accuracy is typically determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For sorbates in various food matrices, recovery values are often expected to be within a range of 80% to 110%. researchgate.net For instance, a validated HPLC method for sorbic acid in noodles reported recovery rates between 83.62% and 102.47%. igem.org
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the Relative Standard Deviation (RSD). For the analysis of sorbates, RSD values are generally expected to be below 5%. In the analysis of sorbic acid in noodles, the intra-day precision (%RSD) was between 0.43-1.55%, and the inter-day precision was 1.42-1.62%. igem.org Another study on preservatives in beverages demonstrated excellent inter-day precision with an RSD of less than 1%. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing trace levels of substances. For sorbates, these limits can be in the low mg/L or µg/mL range. One HPLC method for potassium sorbate reported an LOD of 0.39 µg/ml and an LOQ of 1.1 µg/ml. google.com Another study determined the LOD and LOQ for sorbic acid to be 0.32 and 0.99 µg/mL, respectively. igem.org
Linearity demonstrates that the analytical method's response is proportional to the concentration of the analyte within a specific range. This is typically evaluated by a correlation coefficient (r²) close to 1. For sorbate analysis, linearity is often established over a concentration range relevant to its use in various products, with correlation coefficients of 0.999 or higher being common. google.comnih.gov
The following table summarizes typical performance data for the analysis of related sorbates, which can be considered indicative for the development of methods for this compound.
| Parameter | Typical Value for Sorbates | Reference |
| Accuracy (Recovery) | 80% - 110% | researchgate.net |
| Precision (RSD) | < 5% | igem.orgresearchgate.net |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL | igem.orggoogle.com |
| Limit of Quantification (LOQ) | 0.5 - 1.1 µg/mL | igem.orggoogle.com |
| Linearity (r²) | > 0.999 | google.comnih.gov |
Capillary Electrophoresis (Conceptual, for Related Preservatives)
Capillary Electrophoresis (CE) is a powerful separation technique that can be applied to the analysis of charged species like sorbate anions. For related preservatives such as sorbic acid, CE methods have been developed and validated, demonstrating its potential for this compound analysis. nih.govnih.govoiv.intsrce.hr The principle of separation in CE is based on the differential migration of analytes in an electrolyte solution under the influence of an electric field. nih.gov The sorbate ion, being negatively charged at appropriate pH levels (e.g., above its pKa of 4.8), migrates toward the anode. nih.gov
A typical CE method for sorbates would involve a fused-silica capillary and a background electrolyte such as a sodium tetraborate (B1243019) buffer, which provides a suitable pH for the ionization of sorbic acid. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength where sorbates exhibit strong absorbance, such as around 254-256 nm. nih.govoiv.int The method can be validated for parameters like linearity, limits of detection and quantification, precision, and accuracy. For instance, a CE method for sorbate in processed meat products achieved an LOD of 0.4 mg/L and an LOQ of 1.0 mg/L, with a run time of less than 7 minutes. nih.govnih.gov
Gas Chromatography (Conceptual, for Related Preservatives)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and thermally stable compounds, including esters like this compound. scribd.com For related preservatives like sorbic acid and other allyl esters, GC-based methods have been successfully developed. nih.govhealthycanadians.gc.ca
In the GC analysis of this compound, the compound would first be introduced into a heated injection port where it is vaporized. The vapor is then carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification.
A GC-MS analysis of this compound would provide both chromatographic separation and mass spectrometric identification. The mass spectrum of this compound obtained by electron ionization (EI) shows characteristic fragment ions. The PubChem database reports a mass spectrum for this compound (CAS 7493-75-6) with major peaks at m/z 95, 41, 67, 39, and the molecular ion at 152. nih.gov This fragmentation pattern can be used for unambiguous identification. GC methods for allyl esters have been validated for parameters like linearity, LOD, and LOQ. healthycanadians.gc.ca
Mass Spectrometry (Conceptual, for Adduct Characterization)
Mass Spectrometry (MS) is an indispensable tool for the characterization of molecular structures, including adducts that may form between this compound and other molecules, such as proteins. waters.comchromatographyonline.com The formation of adducts is a key aspect in understanding the interaction of reactive compounds with biological macromolecules. While specific studies on this compound adducts are limited, the principles of MS-based adduct characterization are well-established.
The process typically involves the ionization of the adduct, followed by the measurement of its mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the accurate mass of the adduct, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the adduct ion, and the resulting fragmentation pattern provides structural information, helping to identify the site of modification on the target molecule. google.comresearchgate.net
For this compound, which has a monoisotopic mass of 152.08372 Da, various adducts can be predicted and potentially observed in a mass spectrometer. The predicted collision cross-section values for different adducts of this compound can aid in their identification. uni.lu
The following table shows predicted adducts for this compound:
| Adduct | m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M+NH₄]⁺ | 170.11754 |
| [M+K]⁺ | 191.04688 |
| [M-H]⁻ | 151.07644 |
| Data sourced from PubChem CID 6435833 uni.lu |
Thermal Analysis Techniques for Poly(this compound) (e.g., DSC, TGA)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. uc.edu A DSC thermogram can reveal important thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For a polymer like poly(this compound), DSC would be used to determine its amorphous or crystalline nature and its operational temperature range. The interpretation of DSC curves involves identifying endothermic peaks (melting) and exothermic peaks (crystallization), as well as step changes in the baseline (glass transition). uc.edu
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to evaluate the thermal stability and decomposition profile of a polymer. waters.com A TGA curve for poly(this compound) would show the temperature at which degradation begins and the different stages of mass loss. This information is vital for understanding the polymer's stability at elevated temperatures and for predicting its service life. For example, the TGA of a related polymer, poly(allyl methacrylate), showed a two-stage degradation process. researchgate.net
Sample Preparation Protocols for Analytical Studies
The preparation of samples is a critical step in the analytical workflow to ensure accurate and reliable results. The choice of protocol depends on the matrix in which this compound is being analyzed and the analytical technique being employed. researchgate.netigem.orghealthycanadians.gc.ca
For the analysis of this compound in food products, a common approach involves extraction from the sample matrix. A typical protocol for a related compound, sorbic acid, in a solid food matrix like cheese or meat involves homogenization of the sample followed by extraction with an organic solvent or a mixture of solvents. igem.orgnih.gov For liquid samples such as beverages, a simple dilution step may be sufficient before analysis. healthycanadians.gc.ca
A general sample preparation protocol for sorbates in food can be summarized as follows:
Homogenization : Solid samples are first homogenized to ensure a representative sample is taken for analysis. igem.org
Extraction : The analyte is extracted from the matrix using a suitable solvent. For sorbates, this can be an ether mixture or an alcohol-water mixture. igem.orgnih.gov For some applications, steam distillation can be used to isolate the analyte. researchgate.net
Clean-up : The extract may be subjected to a clean-up step to remove interfering compounds. This can involve liquid-liquid partitioning or solid-phase extraction (SPE).
Filtration : The final extract is typically filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the analytical instrument. igem.org
The following table outlines a conceptual sample preparation protocol for this compound in a food matrix for HPLC or GC analysis.
| Step | Procedure | Purpose |
| 1. Sample Weighing | Accurately weigh a homogenized portion of the sample. | To ensure quantitative analysis. |
| 2. Extraction | Add a suitable solvent (e.g., diethyl ether/pentane or methanol/water) and mix thoroughly (e.g., using a blender or sonicator). | To dissolve and extract this compound from the matrix. |
| 3. Separation | Centrifuge or filter the mixture to separate the liquid extract from solid residues. | To obtain a clear extract. |
| 4. Clean-up (if necessary) | Perform liquid-liquid extraction or pass the extract through an SPE cartridge. | To remove interfering substances that may affect the analysis. |
| 5. Final Preparation | Evaporate the solvent and reconstitute the residue in the mobile phase or a suitable solvent. Filter through a 0.45 µm filter. | To concentrate the analyte and ensure the sample is suitable for injection. |
Environmental Fate and Degradation Mechanisms of Allyl Sorbate Academic Perspective
Atmospheric Oxidation Pathways (Conceptual, based on Allyl Acetate (B1210297) Studies)
Once released into the atmosphere, allyl sorbate (B1223678) is expected to undergo oxidation, primarily initiated by hydroxyl (OH) radicals, which are highly reactive and considered the "detergent of the atmosphere". harvard.edu
The atmospheric oxidation of allyl sorbate is conceptually similar to that of allyl acetate, another allyl ester. Studies on allyl acetate show that it reacts with OH radicals at a significant rate. nih.govacs.org The reaction is initiated by the addition of the OH radical to the double bonds in the allyl group. nih.gov For allyl acetate, the rate constant for its reaction with OH radicals has been determined to be (30.6 ± 3.1) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net Given the structural similarities, the reaction rate for this compound is expected to be of a similar magnitude. This rapid reaction indicates a short atmospheric lifetime for this compound.
The mechanism involves the formation of a 1,2-hydroxyalkoxy radical after the initial OH addition. nih.gov In the presence of nitrogen oxides (NOx), this radical can decompose. nih.gov In the absence of NOx, other reaction pathways, such as reaction with molecular oxygen, become more prominent. nih.gov
Based on studies of allyl acetate, the atmospheric oxidation of this compound is expected to produce a variety of smaller, oxygenated compounds. nih.govacs.org For allyl acetate, the main oxidation products identified are acetoxyacetaldehyde and formaldehyde (B43269). acs.orgresearchgate.net The yields of these products are dependent on the presence of NOx. In the presence of NOx, the yields of acetoxyacetaldehyde and formaldehyde from allyl acetate oxidation are high, at (96 ± 15)% and (90 ± 12)%, respectively. nih.govresearchgate.net In the absence of NOx, the yields are significantly lower, at (26 ± 4)% for acetoxyacetaldehyde and (12 ± 3)% for formaldehyde, with other products like acetic acid 3-hydroxy-2-oxo-propyl ester also being formed. nih.gov
Extrapolating from these findings, the oxidation of this compound would likely yield sorboyloxyacetaldehyde and formaldehyde as major products in NOx-rich environments.
| Compound | Analog Studied | Key Oxidation Reactant | Major Identified Oxidation Products | Product Yields (in presence of NOx) |
| This compound | Allyl Acetate nih.govnih.govresearchgate.net | OH Radical | Sorboyloxyacetaldehyde (conceptual), Formaldehyde (conceptual) | Not Determined |
| Allyl Acetate | - | OH Radical | Acetoxyacetaldehyde, Formaldehyde nih.govresearchgate.net | Acetoxyacetaldehyde: (96 ± 15)%, Formaldehyde: (90 ± 12)% nih.gov |
OH Radical-Induced Oxidation Kinetics and Mechanisms
Sorption and Transport in Environmental Matrices
The movement and persistence of this compound in soil and water are largely determined by its sorption characteristics.
The sorption of organic compounds in soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For sorbic acid, a structural analog of the sorbate moiety, the estimated Koc is very low, around 9, suggesting very high mobility in soil. nih.gov This low sorption is attributed to the fact that sorbic acid, with a pKa of 4.76, exists primarily in its anionic (sorbate) form in most environmental settings. nih.gov Anions generally exhibit weaker sorption to soil organic carbon and clay compared to their neutral counterparts. nih.gov
The partitioning behavior is a key factor in determining the potential for groundwater contamination. A low Koc value indicates a higher likelihood of the compound leaching through the soil profile and reaching groundwater.
Several environmental factors can influence the sorption of organic compounds like this compound.
pH: The pH of the soil and water is a critical factor. For weak organic acids, sorption generally increases as the pH decreases below the pKa of the compound, because the neutral, undissociated form is more readily sorbed by lipophilic materials like soil organic matter. researchgate.net Studies on other organic acids have shown that sorption is markedly greater at lower pH values. researchgate.netacs.org Conversely, at higher pH values, the compound will be in its anionic form, leading to repulsion from negatively charged soil surfaces and reduced sorption. acs.org
Temperature: The effect of temperature on sorption can be complex. For some organic compounds, increasing temperature leads to decreased sorption. researchgate.net However, for others, higher temperatures can enhance sorption kinetics and capacity. acs.org In some cases, an increase in temperature can lead to increased fractionation and potential degradation of the sorbate. acs.org
Dissolved Organic Matter (DOM): Dissolved organic matter in the aqueous phase can interact with organic contaminants, potentially reducing their sorption to soil particles by keeping them in the solution phase. The characteristics of the DOM, such as its aromaticity, can also play a role in these interactions. acs.org
| Environmental Parameter | General Influence on Sorption of Organic Acids | Conceptual Implication for this compound |
| pH | Sorption increases at pH < pKa (more neutral species) and decreases at pH > pKa (more anionic species). researchgate.netacs.org | Lower pH would likely increase sorption of the sorbic acid moiety, while higher pH would decrease it. |
| Temperature | Effects can vary; can either decrease researchgate.net or increase acs.org sorption depending on the specific compound and system. | The specific impact on this compound requires experimental data. |
| Dissolved Organic Matter (DOM) | Can decrease sorption by complexing with the compound in the aqueous phase. acs.org | Increased DOM could lead to higher mobility of this compound in the environment. |
Soil-Water Partitioning Behavior (Conceptual, based on Sorbate Analogs)
Biodegradation Pathways and Microbial Interactions (Conceptual, based on Sorbic Acid)
The ultimate fate of this compound in many environments is likely to be biodegradation by microorganisms. Sorbic acid, the carboxylic acid part of this compound, is known to be readily biodegradable. nih.goveuropa.eu
Microorganisms in soil and water can utilize sorbic acid as a carbon source. usda.gov Various bacteria and fungi have been shown to degrade sorbic acid through different metabolic pathways. uni-konstanz.denih.gov For instance, some spoilage yeasts can decarboxylate sorbic acid to 1,3-pentadiene (B166810). nih.gov Anaerobic bacteria, including sulfate-reducing and fermenting bacteria, are also capable of degrading sorbic acid. uni-konstanz.de One fermentation pathway leads to the formation of acetate and butyrate. uni-konstanz.de
The initial step in the biodegradation of this compound would likely be the hydrolysis of the ester bond, releasing allyl alcohol and sorbic acid. Both of these products are then susceptible to further microbial degradation. The rate and extent of biodegradation will depend on various factors, including the microbial community present, nutrient availability, temperature, and pH.
| Compound | Conceptual Biodegradation Pathway | Key Microbial Groups Involved | Potential Degradation Products |
| This compound | Hydrolysis to allyl alcohol and sorbic acid, followed by further degradation of each. | Bacteria, Fungi (Yeasts) uni-konstanz.denih.gov | Allyl alcohol, Sorbic acid, Acetate, Butyrate, 1,3-pentadiene uni-konstanz.denih.gov |
| Sorbic Acid | Utilized as a carbon source. usda.gov | Bacteria (including anaerobic), Fungi (Yeasts) uni-konstanz.denih.gov | Acetate, Butyrate, 1,3-pentadiene uni-konstanz.denih.gov |
Detoxification Mechanisms by Microorganisms (e.g., Decarboxylation to Pentadiene)
The environmental persistence and fate of this compound are significantly influenced by microbial activity. While direct microbial degradation studies on this compound are not extensively documented in publicly available literature, the primary detoxification pathway is anticipated to involve an initial enzymatic hydrolysis followed by the well-documented degradation of its constituent parts. It is expected that this compound is first hydrolyzed into sorbic acid and allyl alcohol. industrialchemicals.gov.au This hydrolysis is a common metabolic pathway for esters in vivo and is a plausible initial step in environmental settings, catalyzed by microbial esterases. industrialchemicals.gov.au
Following hydrolysis, the resulting sorbic acid is subject to detoxification by a variety of microorganisms. A key and widely reported mechanism is the decarboxylation of sorbic acid to produce trans-1,3-pentadiene. wikipedia.orgnih.gov This conversion is a detoxification process for the microorganism, as 1,3-pentadiene does not possess the antifungal activity of sorbic acid. szu.cz This biotransformation is responsible for the characteristic "kerosene" or "petroleum" off-odor in spoiled foods and beverages preserved with sorbates. wikipedia.org
Several species of molds and yeasts have been identified as capable of this decarboxylation reaction. Notable among these are strains of Penicillium and Trichoderma. wikipedia.org For instance, research has specifically implicated various Penicillium species in the degradation of sorbates. nih.gov One study identified Penicillium corylophilum as capable of converting potassium sorbate into 1,4-pentadiene. szu.czmdpi.com The enzyme responsible for this decarboxylation in yeasts has been identified as a phenylacrylic acid decarboxylase (Pad1p). nih.gov
Besides decarboxylation, other microbial detoxification reactions for sorbic acid have been reported, including reduction to 4-hexenol and 4-hexenoic acid. wikipedia.org The specific pathways and the microorganisms involved highlight the diverse metabolic strategies employed in the environmental breakdown of sorbate-related compounds.
Below is a table summarizing microorganisms known to degrade sorbates, which is the primary degradation intermediate of this compound.
| Microorganism Genus/Species | Degradation Product from Sorbate | Reference |
| Penicillium spp. | 1,3-Pentadiene | wikipedia.orgnih.gov |
| Trichoderma spp. | 1,3-Pentadiene | wikipedia.org |
| Yeasts (various) | 1,3-Pentadiene | wikipedia.org |
| Penicillium corylophilum | 1,4-Pentadiene | mdpi.com |
| Geotrichum sp. | trans-4-Hexenoic acid, Ethyl sorbate | nih.gov |
| Mucor sp. | trans-4-Hexenol | nih.gov |
Quantitative Structure-Activity Relationships (QSARs) for Environmental Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. For this compound, QSAR models serve as valuable tools for predicting its environmental behavior and potential ecotoxicity, especially when experimental data is limited. These models are essential for regulatory assessments and for designing chemicals with a lower environmental impact. ljmu.ac.uk
This compound belongs to the chemical class of α,β-unsaturated esters. This structural feature is a known "structural alert" for reactivity, particularly through Michael-type nucleophilic addition. acs.orgqsardb.org The toxicity of such compounds is often in excess of baseline narcosis and is linked to their electrophilic reactivity with biological macromolecules like proteins and DNA. acs.orgeuropa.eu
QSAR models for α,β-unsaturated compounds, including esters, typically incorporate descriptors that quantify both hydrophobicity and reactivity:
Hydrophobicity: The octanol-water partition coefficient (log Kow) is a common descriptor used to model the partitioning of a chemical from the aqueous phase into organisms. nih.gov
Reactivity/Electronic Descriptors: To account for the electrophilic nature of these compounds, QSARs often include quantum chemical descriptors. These can include the energy of the lowest unoccupied molecular orbital (ELUMO), which indicates susceptibility to nucleophilic attack, and partial atomic charges on the atoms of the reactive α,β-unsaturated system. europa.eunih.gov
For instance, a model suite for predicting the aquatic toxicity of α,β-unsaturated esters uses a "chemoavailability" descriptor (DKk), which is the difference between log Kow and the logarithm of the reaction rate constant with a model nucleophile (glutathione). nih.gov This approach helps to discriminate between compounds that act as baseline narcotics and those that exhibit excess toxicity due to reactivity. nih.gov
Software tools like the U.S. Environmental Protection Agency's ECOSAR (Ecological Structure Activity Relationships) contain class-based QSARs for predicting the aquatic toxicity of chemicals. epa.gov this compound would likely fall into a category such as "Esters, Vinyl/Allyl Ketones and Vinyl/Allyl Esters," allowing for the estimation of its acute and chronic toxicity to fish, aquatic invertebrates, and algae based on its log Kow. epa.gov
The table below summarizes the types of descriptors and principles used in QSAR modeling for chemical classes relevant to this compound.
| Chemical Class | Key Toxicity Mechanism | Common QSAR Descriptors | Modeling Principle | Reference |
| α,β-Unsaturated Esters | Michael Addition (Electrophilic Reactivity) | log Kow, ELUMO, Partial Atomic Charges, Reaction Rate Constants | Toxicity is a function of both hydrophobicity (transport) and chemical reactivity (interaction with biological targets). | europa.eunih.gov |
| Allyl Esters | Hydrolysis to toxic metabolite (Allyl Alcohol) | Structural alerts for ester hydrolysis | Systemic toxicity is often driven by the properties of the hydrolysis products. | industrialchemicals.gov.au |
| General Esters | Narcosis, Reactivity | log Kow, Molecular Weight, Topological Indices | Predicts integrated aquatic toxicity based on a combination of experimental and predicted data. | N/A |
These predictive models are crucial for filling data gaps in environmental risk assessment, helping to prioritize chemicals for further testing and regulation based on their predicted environmental fate and effects. ljmu.ac.uk
Research Gaps and Future Directions in Allyl Sorbate Studies
Exploration of Novel Polymerization Methods
The polymerization of allyl monomers is often challenging due to degradative chain transfer, which can lead to low molecular weight polymers. e3s-conferences.org While methods like group transfer polymerization (GTP) and anionic polymerization have been applied to alkyl sorbates, researchgate.net a comprehensive exploration of modern polymerization techniques for allyl sorbate (B1223678) specifically is lacking.
Research Gaps:
Limited Application of Controlled Radical Polymerization (CRP): There is a scarcity of research applying CRP techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation Chain-transfer (RAFT) polymerization to allyl sorbate. wiley-vch.de These methods offer precise control over polymer architecture, molecular weight, and dispersity, which has not been fully leveraged for this monomer. numberanalytics.com
Understanding Copolymerization Behavior: Systematic studies on the copolymerization of this compound with other vinyl or acrylic monomers are sparse. The reactivity ratios and resulting polymer microstructures are largely unknown, limiting the rational design of copolymers with tailored properties.
Post-Polymerization Modification Potential: The allyl and diene functionalities in poly(this compound) are ideal handles for post-polymerization modification. However, the systematic exploration of these modifications (e.g., via thiol-ene click chemistry, epoxidation, or Diels-Alder reactions) remains an open area of research. nih.govmdpi.com
Future Directions: Future research should focus on applying CRP techniques to achieve well-defined homo- and copolymers of this compound. Investigating the kinetics and mechanisms of these controlled polymerizations will be crucial. A significant opportunity lies in using the polymer's reactive sites for creating functional materials, such as graft copolymers and cross-linked networks, for advanced applications. nih.gov
Deeper Mechanistic Understanding of Complex Reactions
This compound can participate in complex, metal-catalyzed reactions, but the underlying mechanisms are not fully understood. For instance, palladium-catalyzed reactions are known to be effective for allylic substitutions and cross-coupling, yet detailed mechanistic pathways specific to the dual-functionality of this compound are needed. acs.orgresearchgate.net
Research Gaps:
Elucidation of Catalyst-Substrate Interactions: In palladium-catalyzed reactions, the precise nature of the intermediate η³-allyl palladium complexes formed with this compound and their subsequent reaction pathways are not fully characterized. researchgate.netalwsci.com Understanding how the sorbate ester moiety influences the stability and reactivity of these intermediates is a key knowledge gap.
Competitive Reaction Pathways: The presence of multiple reactive sites (allyl group, conjugated dienes) can lead to competitive reactions. There is a lack of detailed kinetic and mechanistic studies to understand and control the selectivity of reactions such as decarboxylative coupling versus isomerization. alwsci.com
Role of Additives and Solvents: The influence of ligands, bases, and solvent systems on the chemo- and regioselectivity of this compound reactions is underexplored.
Future Directions: Future studies should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to probe reaction intermediates and transition states. Quantum chemical modeling could further illuminate the energetic profiles of competing reaction pathways. researchgate.net A deeper mechanistic insight will enable the optimization of reaction conditions to favor desired products, enhancing the synthetic utility of this compound. rsc.orgnih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting material properties and reaction outcomes, accelerating material discovery while reducing experimental costs. shuaigroup.netpurdue.eduacs.org For this compound, the application of these predictive models is still in its infancy.
Research Gaps:
Lack of Predictive Models for Polymer Properties: There are no dedicated computational models to predict the physical, thermal, and mechanical properties of poly(this compound) and its copolymers. Existing frameworks for predicting polymer solubility and stability have not been specifically applied or validated for this system. researchgate.netrsc.org
In Silico Reaction Prediction: While kinetic modeling has been applied to specific synthesis routes starting from this compound, acs.orgtum.deresearchgate.net a broader, machine-learning-based approach to predict the reactivity and outcome of various potential chemical transformations has not been developed. rsc.org
Limited Quantum Mechanical Insights: High-level quantum mechanical calculations to understand the electronic structure and reactivity of the this compound monomer in different chemical environments are scarce.
Future Directions: A significant future direction is the development of machine learning models trained on experimental and computationally generated data to predict polymer properties. researchgate.netmit.edu This could involve creating a database of this compound-based polymers and their characteristics. Furthermore, combining quantum mechanics with machine learning can create powerful tools to predict reaction kinetics and screen for optimal synthesis conditions for novel materials derived from this compound. shuaigroup.netpurdue.edu
Table 1: Potential Computational Approaches for this compound Research
| Computational Technique | Research Application | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of transition state energies, reaction pathways, and electronic properties of intermediates. semanticscholar.org |
| Molecular Dynamics (MD) | Polymer Property Prediction | Simulation of polymer chain conformations, prediction of solubility, and glass transition temperature. rsc.org |
| Machine Learning (ML) | Materials Discovery | High-throughput screening of potential copolymers and prediction of their properties based on monomer composition. purdue.edursc.org |
| COSMO-RS | Solubility Prediction | Screening for optimal solvents for polymerization, processing, and potential recycling applications. rsc.org |
Integration of this compound into Emerging Materials Technologies
The unique bifunctionality of this compound makes it a promising candidate for the development of advanced materials. However, its integration into emerging technologies like smart materials and sustainable packaging is largely unexplored.
Research Gaps:
Smart and Responsive Materials: The potential to use the cross-linkable sites in poly(this compound) to create stimuli-responsive materials (e.g., hydrogels sensitive to pH or temperature) has not been realized. nih.gov The development of smart materials often relies on polymers with tunable properties and reactive functional groups. alliedacademies.org
Biodegradable and Active Packaging: While related compounds like allyl isothiocyanate are used in active packaging, nih.gov research into using this compound to create biodegradable polymer films with antimicrobial properties is lacking. The sorbate moiety is known for its antimicrobial action, and the polymer backbone could be designed for biodegradability. nih.govgoogle.commdpi.com
Nanotechnology Applications: There is a gap in research exploring the use of this compound in nanotechnology, for example, in the synthesis of functional nanoparticles, nanocoatings, or nanocomposites. nih.govabjournals.org
Future Directions: Future research should target the synthesis of this compound-based polymers for smart material applications, such as controlled-release systems for food preservatives or drugs. dntb.gov.ua Another key avenue is the development of biodegradable polyesters from this compound for use in active food packaging, leveraging the inherent antimicrobial nature of sorbates. tandfonline.com Exploring its use in creating functional nanostructures could open doors to applications in advanced coatings and composites.
Comprehensive Environmental Fate Studies on this compound Specificity
While sorbic acid and its simple salts are generally recognized as safe and have been studied for their biodegradability, nih.gov there is a significant lack of data on the specific environmental fate of this compound.
Research Gaps:
Biodegradation Pathways: The specific microbial pathways for the degradation of this compound are unknown. It is unclear how the esterification with allyl alcohol affects the typical degradation process of the sorbate moiety. researchgate.netukm.my Studies on other esters suggest that the carbon chain length and structure can influence the rate of biodegradation. ukm.my
Persistence and Bioaccumulation: There is no information on the persistence of this compound in soil or aquatic environments, nor on its potential for bioaccumulation.
Identification of Degradation Products: The potential breakdown products of this compound in the environment have not been identified. The degradation of potassium sorbate by certain molds is known to produce volatile off-odor compounds like 1,3-pentadiene (B166810); similar or different products could arise from this compound. mdpi.com
Future Directions: Comprehensive environmental fate studies are essential. These should include standardized biodegradability tests (e.g., OECD 301F) to determine if this compound is readily biodegradable. ukm.my Research should focus on identifying the microorganisms capable of degrading it and elucidating the metabolic pathways involved. Crucially, analytical methods, such as HPLC and GC-MS, must be employed to identify and quantify any intermediate and final degradation products to perform a complete environmental risk assessment. alwsci.comnih.govfssai.gov.in
Q & A
Q. How can Allyl Sorbate be accurately identified and characterized in experimental settings?
this compound (allyl 2,4-hexadienoate) should be characterized using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its allyl and conjugated diene moieties, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity and distinguishes it from structural analogs. Cross-referencing with databases using systematic IUPAC names (e.g., (2E,4E)-2-propenyl 2,4-hexadienoate) is critical to avoid misidentification due to its multiple synonyms .
Q. What protocols ensure the synthesis of high-purity this compound for laboratory use?
Synthesis typically involves esterification of sorbic acid with allyl alcohol under acid catalysis. To ensure purity, monitor reaction progress via thin-layer chromatography (TLC) and purify the product using fractional distillation or column chromatography. Purity validation should include GC-MS (>97% purity threshold) and comparison with reference spectra. Storage at 0–6°C in amber glass containers prevents degradation .
Q. What safety measures are critical when handling this compound in laboratory settings?
Implement engineering controls (e.g., fume hoods) to limit inhalation exposure. Use nitrile gloves and safety goggles to prevent dermal/ocular contact. Emergency showers and eyewash stations must be accessible. Monitor airborne concentrations if heating or aerosolization occurs, and adhere to hazard communication protocols (e.g., GHS labeling) .
Advanced Research Questions
Q. How can discrepancies between batch and continuous-flow adsorption data for this compound be resolved?
Batch experiments often overestimate adsorption capacity compared to fixed-bed columns due to kinetic limitations. To resolve discrepancies, apply the Bed Depth Service Time (BDST) model to continuous systems, accounting for flow rate and surface reaction dynamics. Validate assumptions about rate-limiting steps (e.g., surface reaction vs. diffusion) using time-resolved FTIR spectroscopy to track sorbate interactions .
Q. What computational methods predict this compound’s reactivity in allylation or Tsuji-Trost reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the electronic structure of the allyl group, including charge distribution and orbital interactions. Analyze the Highest Occupied Molecular Orbital (HOMO) to predict nucleophilic attack sites. Compare with experimental kinetic data (e.g., reaction rates with palladium catalysts) to refine computational models .
Q. How should researchers address data gaps in this compound’s toxicological profile, such as endocrine disruption potential?
Adopt a tiered testing strategy:
- In vitro : Use estrogen receptor (ER) transactivation assays to screen for endocrine activity.
- In silico : Apply QSAR models (e.g., OECD Toolbox) to predict metabolite toxicity.
- In vivo : Conduct zebrafish embryo toxicity assays (FET) to assess developmental endpoints. If conflicting data arise, apply GreenScreen® Benchmark criteria to prioritize hazard endpoints while acknowledging data limitations .
Q. What strategies optimize this compound’s application in fragrance delivery systems while minimizing volatility?
Encapsulate this compound in cyclodextrin or liposomal matrices to enhance stability. Characterize release kinetics using Franz diffusion cells and Headspace-GC to quantify volatile loss. Compare with structurally similar esters (e.g., allyl cyclohexyl butyrate) to identify structure-retention relationships .
Methodological Guidance
Q. How should experimental results for this compound be reported to meet journal standards?
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in biological assays?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For low-dose effects, apply benchmark dose (BMD) modeling. Validate assumptions with sensitivity analyses and report confidence intervals to address variability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
